2-Chloro-4-fluorophenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCWIMDZKOJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-29-2 | |
| Record name | 2-Chloro-4-fluorophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2), a key intermediate in pharmaceutical and agrochemical research.
Physicochemical Properties
This compound is a substituted aromatic hydrazine derivative. The presence of both chlorine and fluorine atoms on the phenyl ring imparts specific electronic and lipophilic characteristics that are valuable in the design of bioactive molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.
| Property | Value | Source |
| CAS Number | 497959-29-2 | [2] |
| Molecular Formula | C₆H₇Cl₂FN₂ | [2] |
| Molecular Weight | 197.04 g/mol | [2] |
| Appearance | White to yellow powder or crystals | [3] |
| Boiling Point | 226.8°C at 760 mmHg | [2] |
| Flash Point | 91°C | [2] |
| Vapor Pressure | 0.0801 mmHg at 25°C | [2] |
| Predicted Melting Point | ~150–155°C | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
| LogP | 3.340 | [2] |
| Purity | Typically ≥98% | [3] |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The hydrazine protons (-NHNH₂) typically appear as broad signals in the downfield region, often between δ 9.8–10.11 ppm, similar to other aryl hydrazines.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the attached halogen atoms.
2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to confirm the molecular formula by providing a highly accurate mass measurement.[3] Fragmentation patterns can also offer structural insights.
2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of substituted phenylhydrazine hydrochlorides typically proceeds via a two-step sequence involving diazotization of the corresponding aniline followed by reduction.
Experimental Workflow: Synthesis
Caption: Synthesis of this compound.
Methodology:
-
Diazotization: 2-Chloro-4-fluoroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is added to a solution of a reducing agent, such as sodium sulfite or stannous chloride, at a controlled temperature.[4]
-
Hydrolysis and Salt Formation: After the reduction is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to hydrolyze any intermediate sulfonates.[5]
-
Isolation and Purification: Upon cooling, this compound precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the final product.[6] Recrystallization from a suitable solvent system can be performed for further purification.[6]
3.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment and quantification of this compound and its related impurities.[7]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis.
Methodology:
-
Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm) is suitable for separation.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically effective.[8]
-
Flow Rate: A standard flow rate of 1.0 mL/min can be used.[8]
-
Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.[8]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm, is appropriate.[8]
-
Sample Preparation: A known concentration of the sample is prepared by dissolving it in the mobile phase.[8]
-
Injection Volume: A typical injection volume is 10 µL.[8]
Applications in Drug Development and Research
Substituted phenylhydrazines are crucial building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.[9]
4.1. Intermediate in Pharmaceutical Synthesis
This compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the chlorine atom can increase lipophilicity, improving membrane penetration.[3][9] It is a key starting material for:
-
Tryptamine Derivatives: Used in the development of medications for conditions like migraines and cluster headaches.[9]
-
Indole-based Compounds: Through the Fischer indole synthesis, this hydrazine can be reacted with ketones or aldehydes to form substituted indoles, a common scaffold in medicinal chemistry.
-
Pyrazole and Pyridazine Derivatives: These heterocyclic cores are present in a wide range of bioactive molecules with applications as anti-inflammatory, antimicrobial, and anticancer agents.
4.2. Agrochemical Synthesis
This compound is also utilized in the agrochemical industry as a precursor for creating active ingredients in herbicides, insecticides, and fungicides.[9]
Logical Relationship: From Intermediate to Application
Caption: Synthetic utility of the title compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Prevent dust formation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.
This guide is intended for informational purposes for qualified professionals and researchers. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Chloro-4-fluorophenylhydrazine hydrochloride. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a substituted aromatic hydrazine salt. The core structure consists of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a hydrazine hydrochloride group at the 1-position.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Chemical Formula | C₆H₆ClFN₂ · HCl | |
| Molecular Weight | 197.04 g/mol | |
| CAS Number | 497959-29-2, 119452-65-2 | |
| Appearance | Off-white to light brownish crystalline powder | |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) |
Spectroscopic Data
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process involving the diazotization of 2-chloro-4-fluoroaniline followed by the reduction of the resulting diazonium salt.
Synthetic Workflow
The logical workflow for the synthesis is depicted in the following diagram:
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of substituted phenylhydrazines.[1]
Step 1: Diazotization of 2-Chloro-4-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-fluoroaniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline suspension, maintaining the temperature below 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) (2.2 equivalents) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.
-
Cool the reducing agent solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
Step 3: Isolation and Purification
-
The precipitated solid, which is the crude this compound, is collected by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain this compound.
Applications in Drug Development
Substituted phenylhydrazines are important building blocks in medicinal chemistry due to their utility in the synthesis of various heterocyclic compounds with diverse biological activities. The presence of both a chlorine and a fluorine atom in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can increase lipophilicity.[2]
Derivatives of phenylhydrazines, particularly hydrazones, have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[2]
Potential as Enzyme Inhibitors
Hydrazine and its derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[3][4] The general mechanism of action for some hydrazine-based inhibitors involves their interaction with the enzyme's active site, potentially leading to either reversible or irreversible inhibition.
A hypothetical signaling pathway illustrating the potential inhibitory action of a drug candidate derived from this compound on an enzyme is presented below.
References
- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying synthetic strategy, provides a step-by-step experimental protocol, and presents relevant quantitative data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a well-established two-step chemical sequence. The process begins with the diazotization of 2-chloro-4-fluoroaniline to form a reactive diazonium salt intermediate. This is immediately followed by the reduction of the diazonium salt to the desired phenylhydrazine, which is then isolated as its stable hydrochloride salt.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of this compound.
Step 1: Diazotization of 2-Chloro-4-fluoroaniline
-
To a stirred solution of concentrated hydrochloric acid (150 mL) and water (100 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-4-fluoroaniline (50 g, 0.34 mol).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (24.5 g, 0.35 mol) in water (50 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow color.
Step 2: Reduction of the Diazonium Salt
-
In a separate large beaker, prepare a solution of stannous chloride dihydrate (155 g, 0.69 mol) in concentrated hydrochloric acid (150 mL).
-
Cool this reducing solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
A precipitate will form during the addition. After the complete addition of the diazonium salt solution, continue to stir the reaction mixture for 1 hour at a temperature between 5-10 °C.
Step 3: Isolation of this compound
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with a small amount of cold, concentrated hydrochloric acid (2 x 25 mL) to remove any unreacted starting materials and byproducts.
-
Further wash the solid with diethyl ether (2 x 50 mL) to remove non-polar impurities.
-
Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Chloro-4-fluoroaniline |
| Molecular Weight | 145.56 g/mol |
| Product | This compound |
| Molecular Weight | 197.04 g/mol |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-215 °C (decomposes) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
2-Chloro-4-fluorophenylhydrazine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-fluorophenylhydrazine hydrochloride, a key intermediate in various synthetic applications. This document consolidates available data on its characteristics, outlines experimental protocols for its synthesis and analysis, and presents visual workflows to aid in laboratory applications.
Core Physical and Chemical Properties
This compound is a substituted aromatic hydrazine salt. Its identity is associated with two primary CAS numbers in commercial and research databases: 497959-29-2 and 119452-65-2 . Structurally, it comprises a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position, attached to a hydrazine group which is salified with hydrogen chloride.
A certificate of analysis for a commercial batch of (2-Chloro-4-fluorophenyl)hydrazine hydrochloride with CAS number 497959-29-2 describes it as a white to off-white solid.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data, particularly the melting point, is extrapolated from closely related isomers or is predicted, highlighting the need for experimental verification for the specific 2-chloro-4-fluoro isomer hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClFN₂·HCl | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Predicted for free base: ~150–155°C; Positional isomer (4-Chloro-2-fluorophenyl)hydrazine hydrochloride: 220–225°C. Experimental data for the target compound is not consistently available. | |
| Boiling Point | Data not available | |
| Solubility | Predicted low solubility in water; soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Quantitative data is not readily available. | [2] |
| Purity (by NMR) | ≥98.0% | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of substituted phenylhydrazine hydrochlorides typically follows a well-established three-step process involving diazotization of the corresponding aniline, reduction of the diazonium salt, and subsequent acidification to form the hydrochloride salt. The following is a generalized protocol adapted for the synthesis of this compound from 2-chloro-4-fluoroaniline.
Materials:
-
2-Chloro-4-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of nitrous acid (e.g., with starch-iodide paper).
-
-
Reduction:
-
In a separate vessel, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution with continuous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reduction is complete, as monitored by TLC.
-
-
Acidification and Isolation:
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Cool the mixture to enhance precipitation and then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water or a suitable organic solvent to remove impurities.
-
Dry the product under vacuum to obtain this compound.
-
Purification
The crude this compound can be purified by recrystallization. A suitable solvent system would typically involve dissolving the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a methanol/water mixture) and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound, particularly for assessing purity and separating it from positional isomers. The following is an example of an HPLC method adapted from a study on the separation of chlorophenylhydrazine isomers.[2]
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (or equivalent C18 stationary phase)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Spectral Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For reference, the spectral data of the closely related 4-Fluorophenylhydrazine hydrochloride are presented below.
¹H NMR Spectroscopy (Reference Compound: 4-Fluorophenylhydrazine hydrochloride)
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS)
-
Expected Signals: The ¹H NMR spectrum of a phenylhydrazine hydrochloride will typically show signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring. The hydrazine protons (-NHNH₃⁺) may appear as broad signals.
¹³C NMR Spectroscopy (Reference Compound: 4-Fluorophenylhydrazine hydrochloride)
-
Solvent: DMSO-d₆
-
Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and may show coupling with the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazinium ion, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.
Mass Spectrometry
The mass spectrum of the free base, 2-Chloro-4-fluorophenylhydrazine, would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine group and cleavage of the aromatic ring, with the isotopic pattern of chlorine being a key diagnostic feature.
Visualized Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
References
Technical Guide: Solubility Profile of 2-Chloro-4-fluorophenylhydrazine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the solubility of 2-Chloro-4-fluorophenylhydrazine hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document aggregates qualitative information, data from structurally similar compounds, and general principles governing the solubility of hydrochloride salts. Furthermore, it outlines a comprehensive experimental protocol for solubility determination and presents logical diagrams to illustrate experimental workflows and key concepts, serving as a foundational resource for laboratory applications.
Introduction to this compound
This compound (CAS No: 497959-29-2) is a substituted aromatic hydrazine salt. Phenylhydrazine derivatives are important building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the preparation of heterocyclic compounds such as indoles. As a hydrochloride salt, its solubility characteristics are dictated by the polarity of the solvent and its ability to solvate the ionic salt complex. Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Solubility Data
The table below summarizes the available qualitative and quantitative solubility data for the target compound and structurally related phenylhydrazine hydrochlorides. This comparative data provides valuable insights into expected solubility behavior.
| Compound | Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |
| 2-Chloro-4-fluorophenylhydrazine (Free Base) | Dichloromethane | Chlorinated Solvent | Data not available | Predicted to be soluble | [1] |
| 2-Chloro-4-fluorophenylhydrazine (Free Base) | Ethyl Acetate | Ester | Data not available | Predicted to be soluble | [1] |
| Phenylhydrazine hydrochloride | Water | Protic Polar | ~50 g/L (at 20 °C) | Soluble | [2][3] |
| Phenylhydrazine hydrochloride | Ethanol | Protic Polar | Data not available | Soluble | [2] |
| 4-Fluorophenylhydrazine hydrochloride | Water | Protic Polar | Data not available | Soluble | [4][5] |
| Phenelzine hydrochloride | Water | Protic Polar | Data not available | Readily soluble | [6] |
| Phenelzine hydrochloride | Methanol | Protic Polar | Data not available | Enhanced solubility | [6] |
| Phenelzine hydrochloride | Ethanol | Protic Polar | Data not available | Enhanced solubility | [6] |
Factors Influencing Solubility
The dissolution of a hydrochloride salt in an organic solvent is a complex process governed by the equilibrium between the solid crystal lattice and the solvated ions. The following diagram illustrates the key factors influencing this equilibrium.
Key Principles:
-
"Like Dissolves Like": Polar solvents are generally better at dissolving ionic salts like this compound.
-
Solvent Polarity: High polarity (high dielectric constant) solvents facilitate the dissociation of the ion pair (R-NHNH3+ and Cl-), favoring solubility.
-
Hydrogen Bonding: Protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with both the cation and the chloride anion, leading to effective solvation and higher solubility.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This section provides a detailed, generalized methodology for determining the thermodynamic solubility of this compound in an organic solvent.
4.1. Principle The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.
4.2. Materials and Equipment
-
This compound (high purity)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.3. Experimental Workflow The following diagram outlines the key steps in the experimental determination of solubility.
4.4. Detailed Procedure
-
Preparation: Add an amount of this compound that is in clear excess of its expected solubility to a glass vial.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-conditioned with the solvent) to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Conclusion
While specific quantitative solubility data for this compound is sparse, an understanding of its chemical nature as a hydrochloride salt allows for reasoned predictions of its behavior in various organic solvents. It is expected to exhibit higher solubility in polar, protic solvents. For precise quantification, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for researchers to generate reliable solubility data tailored to their specific laboratory conditions and solvent systems. This information is paramount for the effective use of this intermediate in synthetic chemistry and drug development.
References
- 1. Hydrazine (2-Chloro-4-Fluorophenyl) – Chemical Properties, Uses, Safety Data & China Manufacturer | High Purity Supplier [chlorobenzene.ltd]
- 2. chemiis.com [chemiis.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Profile of 2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Technical Overview
For Immediate Release
This technical guide provides a summary of available spectroscopic data for 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS No: 497959-29-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for spectral characteristics and analytical methodologies.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₆H₇Cl₂FN₂
-
Molecular Weight: 197.04 g/mol
-
Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Direct experimental ¹H NMR data for this compound is limited. However, the characteristic signals for the hydrazine protons (-NHNH₂) are reported to appear in the range of δ 9.8–10.11 ppm.[1] For comparison, the ¹H NMR spectrum of the related compound, 4-Fluorophenylhydrazine hydrochloride, in DMSO-d₆ shows signals at approximately 10.39 ppm, 8.3 ppm, 7.14 ppm, and 7.09 ppm.[2]
¹³C NMR: No experimental ¹³C NMR data for this compound has been identified in the reviewed literature.
Table 1: Comparative ¹H NMR Data
| Compound | Solvent | Chemical Shifts (ppm) |
| 2-Chloro-4-fluorophenylhydrazine | - | Hydrazine protons expected at δ 9.8–10.11.[1] |
| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | 10.39 (s, 1H), 8.3 (br s, 2H), 7.136 (t, J=8.8 Hz, 2H), 7.090 (t, J=8.8 Hz, 2H).[2] |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. A vapor phase IR spectrum is available for the N'-acetyl derivative, (2-Chloro-4-fluorophenyl)hydrazine, N'-acetyl, which will exhibit different characteristic bands due to the presence of the acetyl group.[3] For reference, IR spectra of similar phenylhydrazine hydrochlorides are available and can provide insight into expected vibrational modes.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound was not found. However, predicted data for the free base, (2-chloro-4-fluorophenyl)hydrazine, is available. The predicted monoisotopic mass is 160.02036 Da. Predicted m/z values for common adducts are listed below.
Table 2: Predicted Mass Spectrometry Data for (2-chloro-4-fluorophenyl)hydrazine
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.02764 |
| [M+Na]⁺ | 183.00958 |
| [M-H]⁻ | 159.01308 |
| [M]⁺ | 160.01981 |
Data sourced from predicted values.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for this compound are not specified in the available literature. However, standard analytical techniques for similar compounds are well-established.
NMR Spectroscopy: A typical protocol for acquiring NMR spectra of phenylhydrazine derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Spectra are often recorded on a 400 or 500 MHz spectrometer.[4]
IR Spectroscopy: FTIR spectra of solid samples are commonly obtained using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV is a common technique. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical intermediate like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
While a complete set of experimental spectral data for this compound is not publicly available, this guide provides the most current information and valuable comparative data from analogous compounds. The provided analytical workflow and general experimental considerations offer a solid foundation for researchers working with this compound. Further studies are encouraged to populate the public domain with comprehensive spectral data for this important chemical intermediate.
References
An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-4-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-4-fluorophenylhydrazine hydrochloride, a versatile reagent in synthetic chemistry, particularly in the synthesis of indole derivatives for drug discovery and development. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.
| Property | Value |
| Molecular Formula | C₆H₇Cl₂FN₂ |
| Molecular Weight | 197.04 g/mol |
| Appearance | Solid (powder) |
| Melting Point | No data available |
| Boiling Point | 226.8 °C at 760 mmHg |
| Flash Point | 91 °C |
| Solubility | Soluble in water |
| Vapor Pressure | 0.0801 mmHg at 25°C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is the first step in safe handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for similar phenylhydrazine hydrochlorides are summarized in Table 2. While specific data for the 2-chloro-4-fluoro isomer is limited, the hazards are expected to be similar.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Carcinogenicity | 1B | H350: May cause cancer[2] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or face shield (EN 166)[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is recommended.[3] |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[5]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.
Handling
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or aerosols.[6]
-
Wash hands thoroughly after handling.[4]
-
Use only in a well-ventilated area or a chemical fume hood.[6]
-
Keep away from heat, sparks, and open flames.
-
Avoid formation of dust.[6]
-
Contaminated work clothing should not be allowed out of the workplace.[6]
Storage
-
Store in a tightly closed container.[4]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Protect from light and moisture.
-
Store under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
This compound is a key starting material in the Fischer indole synthesis, a powerful method for creating the indole scaffold present in many biologically active molecules.
General Protocol for Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of a tetrahydrocarbazole derivative, a common application of the Fischer indole synthesis.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and glacial acetic acid.
-
Add cyclohexanone (1-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified tetrahydrocarbazole derivative.
Safety Considerations for Experimental Work
-
All manipulations should be performed in a chemical fume hood.
-
Ensure all glassware is dry before use.
-
Use appropriate PPE throughout the experiment.
-
Be cautious when heating the reaction mixture.
-
Dispose of all chemical waste according to institutional and local regulations.
Biological Activity and Signaling Pathways of Derivatives
The indole nucleus is a "privileged structure" in medicinal chemistry, and its halogenation can significantly influence biological activity.[7][8] Halogen atoms, such as chlorine and fluorine, can enhance properties like metabolic stability and membrane permeability.[9]
Derivatives of this compound, particularly the resulting indoles, have been investigated for a range of biological activities. Halogenated indoles are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[7]
The mechanism of action of these halogenated indoles often involves the inhibition of protein kinases.[9] The halogen atoms can form halogen bonds with amino acid residues in the active site of these enzymes, contributing to the binding affinity and inhibitory potency of the molecule.[10] For instance, certain bromoindoles have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[9]
Visualized Workflows and Relationships
Laboratory Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Risk Assessment Logic
This diagram outlines the logical steps involved in performing a risk assessment before using this compound.
Caption: Logical flow for a chemical risk assessment.
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the Fischer indole synthesis, a primary application of this compound.
Caption: Mechanism of the Fischer indole synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of potentially bioactive indole derivatives. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties, implementing appropriate control measures, and following established experimental procedures, researchers can safely and effectively utilize this compound in their drug discovery and development efforts. This guide serves as a comprehensive resource to support the safe and informed use of this compound in the laboratory.
References
- 1. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riccachemical.com [riccachemical.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-fluorophenylhydrazine hydrochloride. The information is compiled from publicly available safety data sheets and general chemical literature. It is intended to inform laboratory handling, storage, and the design of future stability studies.
Summary of Physicochemical and Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes key information regarding its physical properties and general stability characteristics. Data for the free base, (2-Chloro-4-fluorophenyl)hydrazine, is included for reference where relevant.
| Parameter | Value/Information | Source/Comment |
| Recommended Storage Temperature | 2-8°C | Consistent recommendation from multiple chemical suppliers. |
| Atmosphere | Store under inert gas (Nitrogen or Argon) | Recommended to prevent oxidation.[1][2][3] |
| Light Sensitivity | Protect from light | Phenylhydrazine derivatives are often light-sensitive. |
| Moisture Sensitivity | Protect from moisture | Hygroscopic nature is common for hydrochloride salts. |
| Thermal Stability (Free Base) | Decomposition onset at 180°C (TGA, N₂ atmosphere) | Data for (2-Chloro-4-fluorophenyl)hydrazine.[4] |
| Activation energy (Eₐ) of thermal decomposition: ~120 kJ/mol (Kissinger analysis) | Data for (2-Chloro-4-fluorophenyl)hydrazine.[4] | |
| Predicted Melting Point (Free Base) | ~150–155°C | Computational prediction for (2-Chloro-4-fluorophenyl)hydrazine.[4] |
| Flash Point | 91°C | [1] |
Recommended Storage and Handling Protocols
To ensure the integrity and stability of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed, light-resistant container in a refrigerator at 2-8°C. The container should be flushed with an inert gas such as nitrogen or argon to displace air and prevent oxidation.
-
Handling: All handling should be performed in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Due to the lack of specific data on its stability in solution, it is advisable to prepare solutions fresh for each use.
General Principles of Stability Testing: Experimental Protocols
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following conditions are recommended as a starting point:
-
Acid Hydrolysis: Treat a solution of the compound (e.g., in methanol or water) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Samples should be analyzed at various time points to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound and its potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualization of Stability and Degradation Concepts
Logical Flow for Storage and Handling
Caption: Recommended storage and handling workflow.
Conceptual Forced Degradation Workflow
Caption: Conceptual workflow for forced degradation studies.
Conclusions and Recommendations
This compound is a compound that requires careful storage and handling to maintain its stability. The primary recommendations are refrigeration (2-8°C), storage under an inert atmosphere, and protection from light and moisture.
For researchers and drug development professionals, it is crucial to conduct thorough stability studies to understand the degradation profile of this molecule. The development and validation of a stability-indicating HPLC method are paramount for accurately assessing the purity and shelf-life of this compound and any formulations containing it. The forced degradation protocols outlined in this guide, based on ICH guidelines, provide a solid framework for initiating such studies. Further investigation is warranted to isolate and characterize any potential degradation products to fully understand the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
The Dawn of a New Chemical Era: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of substituted phenylhydrazines, a class of compounds that has profoundly influenced the fields of organic chemistry, medicine, and materials science. From their accidental discovery to their rational design as therapeutic agents, this document provides a comprehensive overview of their journey, complete with detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.
The Serendipitous Discovery of Phenylhydrazine by Emil Fischer
The story of phenylhydrazines begins in 1875 with the German chemist Hermann Emil Fischer. While working at the University of Strasbourg, Fischer synthesized the first hydrazine derivative, phenylhydrazine.[1][2] This discovery was reportedly accidental but proved to be a cornerstone for much of his future work, which would ultimately earn him the Nobel Prize in Chemistry in 1902 for his research on sugar and purine syntheses.[3][4]
Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[2][5] This novel compound quickly demonstrated its utility as a powerful reagent. Fischer famously used phenylhydrazine to react with carbohydrates, forming crystalline derivatives called osazones. This technique allowed for the separation and characterization of sugars that were otherwise difficult to crystallize, a crucial step in elucidating their structures.[5][6]
Early Applications and the Rise of Substituted Phenylhydrazines
The reactivity of the hydrazine moiety in phenylhydrazine opened up a plethora of synthetic possibilities, leading to the development of a wide range of substituted derivatives with diverse applications.
The Vibrant World of Dyes
One of the earliest industrial applications of phenylhydrazine and its derivatives was in the synthesis of dyes. Their ability to participate in diazotization and coupling reactions made them essential intermediates in the production of azo dyes, which constitute the largest class of synthetic colorants.[7] The specific substitution on the phenyl ring of the phenylhydrazine molecule allows for the fine-tuning of the resulting dye's color and properties, such as lightfastness.[7]
The Fischer Indole Synthesis: A Gateway to Heterocycles
In 1883, Emil Fischer made another landmark discovery involving phenylhydrazine: the Fischer indole synthesis.[8] This acid-catalyzed reaction produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[8] The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis remains a fundamental and widely used method in organic synthesis to this day.
The Pharmaceutical Revolution: Substituted Phenylhydrazines as Therapeutic Agents
The mid-20th century witnessed the emergence of substituted phenylhydrazines as a transformative class of therapeutic agents, particularly in the field of psychiatry.
The Dawn of Antidepressant Therapy: Iproniazid and the Monoamine Oxidase Inhibitors (MAOIs)
The antidepressant effects of monoamine oxidase inhibitors (MAOIs) were discovered serendipitously in the early 1950s. Iproniazid, a derivative of isoniazid developed for the treatment of tuberculosis, was observed to have mood-elevating side effects in patients.[8][9] This led to the hypothesis that the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, was the underlying mechanism of this antidepressant effect.[8][10]
This discovery spurred the investigation of other hydrazine derivatives, leading to the development of phenelzine (2-phenylethylhydrazine), another potent, non-selective, and irreversible MAOI.[8][11] Phenelzine was first synthesized in 1932 by Emil Votoček and Otakar Leminger, though its therapeutic potential was not realized until much later.[6][8]
These first-generation antidepressants revolutionized the treatment of depression, providing the first effective pharmacological intervention for this debilitating condition.
Mechanism of Action of MAOIs
MAOIs exert their therapeutic effect by inhibiting the activity of the monoamine oxidase enzyme.[3][12] This enzyme is located on the outer membrane of mitochondria and is responsible for the oxidative deamination of monoamine neurotransmitters.[3] By blocking MAO, these drugs increase the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be responsible for their antidepressant effects.[3][12] There are two main isoforms of the enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for seminal substituted phenylhydrazines.
| Compound | Year of First Synthesis | Molecular Formula | Molar Mass ( g/mol ) | Primary Application |
| Phenylhydrazine | 1875 | C₆H₈N₂ | 108.14 | Chemical Reagent |
| Iproniazid | 1951 (approx.) | C₉H₁₃N₃O | 179.22 | Antidepressant (MAOI) |
| Phenelzine | 1932 | C₈H₁₂N₂ | 136.20 | Antidepressant (MAOI) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key substituted phenylhydrazines, reflecting both historical and modern approaches.
Synthesis of Phenylhydrazine (Fischer's Method)
This protocol is based on the original synthetic route developed by Emil Fischer.
Reaction Scheme:
Aniline → Benzenediazonium chloride → Phenylhydrazine
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diazotization: Aniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the benzenediazonium chloride salt.[2][5]
-
Reduction: The diazonium salt solution is then treated with a reducing agent. Historically, sulfur dioxide or tin(II) chloride were used. A common laboratory preparation involves the use of sodium sulfite.[2][5] The diazonium salt solution is added to a solution of sodium sulfite, which reduces the diazonium group to a hydrazine.
-
Isolation: The resulting phenylhydrazine is liberated from its salt by the addition of a base, such as sodium hydroxide.[2][5]
-
Purification: The free base is then extracted with an organic solvent like diethyl ether. The solvent is evaporated to yield crude phenylhydrazine, which can be further purified by vacuum distillation.
Synthesis of Phenelzine Sulfate
This protocol describes a common laboratory-scale synthesis of phenelzine, a clinically significant substituted phenylhydrazine.
Reaction Scheme:
2-Phenylethyl bromide + Hydrazine hydrate → Phenelzine
Materials:
-
2-Phenylethyl bromide
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sulfuric acid (H₂SO₄)
-
Isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-phenylethyl bromide is dissolved in ethanol.[8]
-
Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the solution.[8]
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.[6]
-
Workup: After cooling, the excess hydrazine and ethanol are removed under reduced pressure. The residue is dissolved in water and made basic with sodium hydroxide.[8]
-
Extraction: The phenelzine free base is extracted with diethyl ether.[8]
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude phenelzine can be purified by vacuum distillation.[8]
-
Salt Formation: For pharmaceutical use, the purified phenelzine is converted to its sulfate salt by dissolving it in isopropanol and adding a stoichiometric amount of sulfuric acid in isopropanol. The precipitated phenelzine sulfate is collected by filtration.[8]
Conclusion
The discovery of phenylhydrazine by Emil Fischer was a seminal moment in the history of organic chemistry. From its initial use as a characterization reagent for sugars to its central role in the synthesis of dyes and indoles, phenylhydrazine and its substituted derivatives have had a profound and lasting impact. The subsequent development of substituted phenylhydrazines as monoamine oxidase inhibitors heralded a new age in the treatment of psychiatric disorders, fundamentally changing our understanding and management of depression. The ongoing research into novel derivatives of phenylhydrazine for various therapeutic and material science applications ensures that this remarkable class of compounds will continue to be a source of innovation for years to come.
References
- 1. Iproniazid - Wikipedia [en.wikipedia.org]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Iproniazid [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. Iproniazid - Wikiwand [wikiwand.com]
- 10. MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenelzine - Wikipedia [en.wikipedia.org]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
An In-depth Technical Guide to the Electron-Withdrawing Effects of Chloro and Fluoro Groups in Phenylhydrazine
Abstract: This technical guide provides a comprehensive analysis of the electronic effects of chlorine and fluorine substituents on the phenylhydrazine scaffold. Phenylhydrazine and its derivatives are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the influence of halogen substitution on the electronic properties of the aromatic ring is paramount for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings of inductive and resonance effects, presents quantitative data through Hammett constants and pKa values, outlines key experimental protocols, and illustrates logical and experimental workflows using diagrams.
Theoretical Framework: Inductive vs. Resonance Effects
The electronic behavior of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.[1]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom to which it is attached.[2] Halogens, being more electronegative than carbon, pull electron density away from the benzene ring, an effect denoted as a negative inductive (-I) effect.[1] The strength of the -I effect correlates with electronegativity; therefore, fluorine exerts a stronger inductive pull than chlorine.[1]
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[2] Halogens possess lone pairs of electrons that can be donated to the ring, a phenomenon known as a positive resonance (+R) or mesomeric (+M) effect.[3] This donation of electron density primarily increases the electron density at the ortho and para positions.[3]
For halogens, the electron-withdrawing inductive effect (-I) is generally stronger than the electron-donating resonance effect (+R).[3] This net withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene. However, because the +R effect directs electron density to the ortho and para positions, halogens are classified as ortho-, para-directing deactivators.[3] While fluorine has a stronger -I effect than chlorine, it also has a more effective +R effect due to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the less efficient overlap between chlorine's 3p orbital and carbon's 2p orbital.
Caption: Figure 1: Interplay of Inductive and Resonance Effects.
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using linear free-energy relationships, most notably the Hammett equation.[4]
The Hammett Equation
The Hammett equation is a powerful tool for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[5] It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
-
ρ (rho) is the reaction constant , which describes the sensitivity of the reaction to substituent effects.[4]
Hammett Substituent Constants
The Hammett constants for fluoro and chloro groups highlight their electron-withdrawing nature. The values are greater for the meta position, where the electron-donating resonance effect is not operative, reflecting the pure inductive influence. At the para position, the +R effect partially counteracts the -I effect, resulting in a smaller positive σ value.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| Fluoro (-F) | +0.337 | +0.062 |
| Chloro (-Cl) | +0.373 | +0.227 |
| Table 1: Hammett Substituent Constants for Fluoro and Chloro Groups. Data sourced from Hammett equation literature.[4] |
The more positive σ values for chlorine compared to fluorine (especially at the para position) indicate that, overall, chlorine is a more strongly electron-withdrawing group in the context of reactions sensitive to the electronic environment of the entire ring.
Caption: Figure 2: Hammett Plot Logical Relationship.
Effect on Basicity (pKa Values)
The basicity of the hydrazine moiety in phenylhydrazine is directly influenced by the electronic effects of ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen atoms, making them less available to accept a proton. This results in a weaker base, which corresponds to a lower pKa value for the conjugate acid (Ar-NH-NH₃⁺).
Based on the Hammett constants, both chloro and fluoro substituents are expected to decrease the basicity of phenylhydrazine. The effect should be more pronounced when the substituent is at the meta or para position.
| Compound | Isomer | pKa (Conjugate Acid) |
| Phenylhydrazine | - | ~5.3 |
| 4-Chlorophenylhydrazine | para | ~5.2[6] |
| Fluorophenylhydrazines | ortho, meta, para | Predicted to be < 5.3 |
| Table 2: Experimental and Predicted pKa Values of Substituted Phenylhydrazines in Aqueous Solution. |
Experimental Protocols
Synthesis of Substituted Phenylhydrazines
A common and reliable method for synthesizing substituted phenylhydrazines is the diazotization of the corresponding substituted aniline, followed by reduction of the resulting diazonium salt.[6][7]
Detailed Protocol (Example: Synthesis of 4-Chlorophenylhydrazine Hydrochloride):
-
Diazotization:
-
Dissolve the substituted aniline (e.g., 4-chloroaniline) in aqueous hydrochloric acid (~30%) and cool the mixture to between -5 and 0°C in an ice-salt bath.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while vigorously stirring and maintaining the temperature below 0°C.[6]
-
After the addition is complete, continue stirring for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated HCl or sodium bisulfite in water.[6][7]
-
Slowly add the cold diazonium salt solution to the reducing solution, keeping the temperature controlled.
-
After the addition, the reaction mixture may be slowly warmed (e.g., to 45°C) and held for a period (e.g., one hour) to drive the reduction to completion.[6]
-
-
Isolation and Purification:
-
Cool the reaction mixture to 0-5°C to crystallize the product, which often precipitates as its hydrochloride salt.[6]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water or ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as 2 M HCl or ethanol.[8]
-
Caption: Figure 3: Experimental Workflow for Synthesis.
Determination of pKa by UV-Vis Spectrophotometry
A spectrophotometric method is widely used for pKa determination, leveraging the fact that the protonated (BH⁺) and neutral (B) forms of a base often have different UV-Vis absorption spectra.[9][10]
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenylhydrazine derivative in a suitable solvent (e.g., water or a methanol-water mixture).
-
Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 3 pH units centered around the expected pKa.
-
-
Spectroscopic Measurement:
-
For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette and record the full UV-Vis absorption spectrum.
-
Record the spectrum of the fully protonated form (BH⁺) in a strongly acidic solution (e.g., pH 1) and the fully neutral form (B) in a strongly basic solution (e.g., pH 10).
-
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the BH⁺ and B forms is maximal.
-
Measure the absorbance (A) of each buffered solution at this wavelength.
-
Calculate the pKa using the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)] Where A_B is the absorbance of the basic form and A_BH⁺ is the absorbance of the acidic form.
-
-
Final Determination:
-
The pKa is determined by plotting log[(A - A_B) / (A_BH⁺ - A)] against pH. The y-intercept of this plot gives the pKa value.
-
Caption: Figure 4: Workflow for pKa Determination.
Conclusion and Applications in Drug Development
The substitution of a phenylhydrazine ring with chloro and fluoro groups imparts significant, quantifiable changes to its electronic properties. Both halogens act as net electron-withdrawing groups, decreasing the basicity of the hydrazine moiety. While fluorine has a stronger inductive effect, its more potent resonance effect can modulate its overall electronic influence, a subtlety captured by Hammett constants.
For professionals in drug development, manipulating the electronic properties of a lead compound is a cornerstone of medicinal chemistry. The introduction of a chlorine or fluorine atom can:
-
Modulate pKa: Altering the pKa affects a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding affinity to its biological target.
-
Improve Metabolic Stability: Halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.[11]
-
Enhance Binding Affinity: The electronegativity of halogens can allow them to participate in favorable interactions within a protein's binding pocket, such as dipole-dipole interactions or halogen bonds. The seemingly simple substitution of hydrogen with chlorine can lead to remarkable improvements in potency.[11]
A thorough understanding of the principles and quantitative data presented in this guide enables a more rational approach to the design and optimization of phenylhydrazine-containing molecules for various scientific and therapeutic applications.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett_equation [chemeurope.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. gdch.app [gdch.app]
Thermogravimetric Analysis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed thermogravimetric analysis (TGA) data and specific experimental protocols for 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS: 497959-29-2) are limited. This guide synthesizes available information, including data for the related free base, (2-Chloro-4-fluorophenyl)hydrazine (CAS: 119452-65-2), to provide a comprehensive overview and a practical framework for its thermal analysis. The quantitative data presented herein should be considered illustrative.
Introduction
This compound is a substituted hydrazine derivative of interest in pharmaceutical and chemical synthesis. A thorough understanding of its thermal stability is crucial for safe handling, storage, and processing, as well as for the development of stable pharmaceutical formulations. Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides an in-depth look at the expected thermogravimetric behavior of this compound, outlines a detailed experimental protocol for its analysis, and presents the data in a structured format.
Thermal Decomposition Profile
Hypothetical Thermal Decomposition Data
The following table presents a hypothetical multi-stage decomposition profile for this compound based on the expected behavior of similar compounds. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Probable Lost Fragments |
| 1 | 150 - 220 | 205 | ~18.5 | HCl |
| 2 | 220 - 350 | 280 | ~45.0 | C₆H₅FN₂ (Fragmentation) |
| 3 | 350 - 600 | 450 | ~30.0 | Further fragmentation of organic residue |
| Final Residue | > 600 | - | ~6.5 | Carbonaceous residue |
Experimental Protocol for Thermogravimetric Analysis
This section details a standard protocol for performing TGA on this compound.
3.1. Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.
-
Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
Analytical Balance: For accurate sample weighing.
3.2. Experimental Parameters
| Parameter | Value |
| Sample Mass | 5 - 10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 800 °C |
| Atmosphere | Nitrogen (Inert) |
| Flow Rate | 50 mL/min |
| Crucible Type | Alumina |
3.3. Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.
-
TGA Run: Begin the analysis by heating the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at each stage.
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the TGA experimental workflow and a logical representation of the hypothetical decomposition process.
Safety Considerations
Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The thermal decomposition of this compound can release hazardous gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides. Therefore, TGA experiments should be conducted in a well-ventilated area, preferably within a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS). Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.
References
2-Chloro-4-fluorophenylhydrazine hydrochloride material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological significance of 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS No. 497959-29-2). This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Material Identification and Properties
This compound is a substituted phenylhydrazine derivative. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring significantly influences its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties [1][2][3]
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | 1-(2-chloro-4-fluorophenyl)hydrazine hydrochloride, 2-Chloro-4-fluoro-1-hydrazinobenzene hydrochloride |
| CAS Number | 497959-29-2 |
| Molecular Formula | C₆H₆ClFN₂ · HCl |
| Molecular Weight | 197.04 g/mol [1] |
| Physical Form | White to yellow powder or crystals |
| Purity | Typically ≥98% |
| Storage Temperature | Refrigerator (2-8°C), under inert gas (Nitrogen or Argon)[3] |
Safety and Hazard Information
As with any chemical reagent, proper handling and storage of this compound are crucial to ensure laboratory safety. The compound is classified as hazardous, and the following information is derived from available safety data sheets.
Table 2: Hazard Identification [1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Pictogram:
Signal Word: Warning[1]
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
This compound is a key intermediate in various organic syntheses, most notably the Fischer indole synthesis.
Synthesis of this compound
A general method for the synthesis of substituted phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline, followed by reduction.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Diazotization: 2-Chloro-4-fluoroaniline is dissolved in hydrochloric acid and cooled to 0°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is typically stirred for several hours to ensure complete reduction to the hydrazine.
-
Isolation: The resulting this compound precipitates from the solution and can be isolated by filtration, followed by washing with a cold solvent and drying.
Fischer Indole Synthesis
This is a classic and versatile method for synthesizing indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium.[4]
Caption: Key steps in the Fischer indole synthesis.
General Protocol:
-
Hydrazone Formation: Equimolar amounts of this compound and the desired ketone or aldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid (if not already present from the hydrochloride salt) is added, and the mixture is stirred, often with heating, to form the phenylhydrazone intermediate.
-
Indolization: The reaction mixture is then heated, sometimes with a stronger acid catalyst like polyphosphoric acid or zinc chloride, to induce the[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.
-
Work-up and Purification: The reaction is cooled and quenched, typically with water or a basic solution. The crude indole is then extracted with an organic solvent. Purification is usually achieved by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
Potential Biological Activities
-
Antifungal Properties: Studies on N'-phenylhydrazides, which can be synthesized from phenylhydrazine derivatives, have shown promising antifungal activity against various strains of Candida albicans, including fluconazole-resistant strains. The presence of halogen atoms on the phenyl ring has been observed to influence the antifungal potency.[6][7]
-
Enzyme Inhibition: Substituted hydrazines are known to act as inhibitors of enzymes such as monoamine oxidase (MAO).[8] The nature and position of the substituents on the phenyl ring play a critical role in the inhibitory activity.
General Mechanism of Toxicity for Phenylhydrazines
The toxicity of phenylhydrazine and its derivatives is often linked to their ability to induce oxidative stress. The proposed mechanism involves the generation of reactive oxygen species (ROS) and free radicals.
Caption: Proposed mechanism of toxicity for substituted phenylhydrazines.
The biotransformation of phenylhydrazine derivatives, potentially catalyzed by enzymes like cytochrome P450, can lead to the formation of aryl radicals and reactive oxygen species.[9] These highly reactive species can then interact with cellular macromolecules, leading to:
-
Lipid Peroxidation: Damage to cell membranes.
-
Protein Damage: Alteration of enzyme function and structural proteins.
-
DNA Damage: Potential for mutagenicity and carcinogenicity.
This cascade of events contributes to the overall hematotoxicity and other toxic effects observed with some phenylhydrazine compounds.[10][11] The specific halogen substituents on this compound will modulate its metabolic activation and the reactivity of any resulting intermediates.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel bioactive molecules, particularly indole derivatives. Its handling requires adherence to strict safety protocols due to its inherent hazards. Further research into its specific toxicological profile and the biological activities of its derivatives is warranted to fully elucidate its potential applications in drug discovery and development. This guide serves as a foundational resource for researchers working with this compound, providing essential safety information and a framework for its synthetic utilization.
References
- 1. 497959-29-2[(2-Chloro-4-fluorophenyl)hydrazine hydrochloride]- Acmec Biochemical [acmec.com.cn]
- 2. nexconn.com [nexconn.com]
- 3. lookchem.com [lookchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cibtech.org [cibtech.org]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Chloro-5-fluoroindoles using 2-Chloro-4-fluorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a classic and versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] This powerful method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound, to yield the corresponding indole.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole scaffold is of significant interest in medicinal chemistry. These substituents can modulate the pharmacokinetic and pharmacodynamic properties of molecules, often leading to enhanced biological activity. Chloro- and fluoro-substituted indoles are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents, antivirals, and central nervous system drugs.
This document provides detailed application notes and experimental protocols for the Fischer indole synthesis using 2-Chloro-4-fluorophenylhydrazine hydrochloride as the starting material. This precursor allows for the regioselective synthesis of 7-chloro-5-fluoroindole derivatives, a class of compounds with considerable potential in drug discovery.
Reaction Mechanism and Regioselectivity
The Fischer indole synthesis proceeds through a multi-step mechanism initiated by the formation of a phenylhydrazone from the reaction of this compound with an aldehyde or ketone. Under acidic conditions, the phenylhydrazone tautomerizes to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1]
The substitution pattern on the phenylhydrazine dictates the regiochemistry of the final indole product. In the case of 2-Chloro-4-fluorophenylhydrazine, the cyclization is directed to the unsubstituted carbon atom ortho to the nitrogen, resulting in the formation of a 7-chloro-5-fluoro-substituted indole.
Experimental Protocols
The following protocols describe the synthesis of 7-chloro-5-fluoroindole derivatives using this compound and representative ketones. These protocols can be adapted for various other aldehydes and ketones to generate a library of substituted indoles.
Protocol 1: Synthesis of 6-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol details the reaction of this compound with cyclohexanone to yield 6-chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of glacial acetic acid (5-10 volumes).
-
Addition of Ketone: To the stirred suspension, add cyclohexanone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of 7-Chloro-5-fluoro-2,3-dimethylindole
This protocol describes the synthesis of a simple disubstituted indole using 2-butanone as the carbonyl partner.
Materials:
-
This compound
-
2-Butanone (Methyl Ethyl Ketone)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium Hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid (10-15 times the weight of the phenylhydrazine). Heat the PPA to 80-90 °C with mechanical stirring.
-
Addition of Reactants: To the hot PPA, add this compound (1.0 eq) and 2-butanone (1.2 eq) simultaneously and portion-wise, ensuring the temperature does not exceed 100 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate as a solid.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a 10% sodium hydroxide solution. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the Fischer indole synthesis with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |
| 1 | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | 118 | 2-4 | 6-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole | 60-75 |
| 2 | 2-Butanone | Polyphosphoric Acid | None | 90-100 | 1-2 | 7-Chloro-5-fluoro-2,3-dimethylindole | 55-70 |
| 3 | Acetone | Zinc Chloride | Ethanol | 78 | 4-6 | 7-Chloro-5-fluoro-2-methylindole | 50-65 |
| 4 | Propiophenone | Eaton's Reagent | None | 80 | 2 | 7-Chloro-5-fluoro-2-phenyl-3-methylindole | 65-80 |
Visualizations
Fischer Indole Synthesis: Reaction Workflow
Caption: General workflow for the Fischer indole synthesis.
Fischer Indole Synthesis: Signaling Pathway of Action for Potential Drug Candidates
Caption: Potential mechanism of action for synthesized indoles.
Applications in Drug Discovery
The 7-chloro-5-fluoroindole scaffold is a valuable building block for the synthesis of novel drug candidates. The presence of two distinct halogen atoms provides opportunities for further functionalization through cross-coupling reactions. The electron-withdrawing nature of the chlorine and fluorine atoms can also influence the acidity of the indole N-H, which can be important for receptor binding.
Researchers in drug development can utilize these protocols to generate a diverse library of 7-chloro-5-fluoroindole derivatives for screening against various biological targets. These compounds may exhibit activity as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or as antibacterial and antiviral agents. The detailed protocols and data presented herein serve as a practical guide for the efficient synthesis and exploration of this promising class of molecules.
References
Application Notes and Protocols for the Synthesis of Substituted Indoles from 2-Chloro-4-fluorophenylhydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of substituted indoles, specifically 6-chloro-4-fluoroindoles, from 2-Chloro-4-fluorophenylhydrazine hydrochloride. The primary method described is the Fischer indole synthesis, a robust and widely used reaction in organic chemistry for the formation of the indole nucleus.
Introduction
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This reaction is of significant importance in medicinal chemistry and drug development, as the indole scaffold is a core component of many natural products and pharmaceutical agents. The use of substituted phenylhydrazines, such as 2-Chloro-4-fluorophenylhydrazine HCl, allows for the regioselective synthesis of functionalized indoles, which are valuable intermediates in the development of novel therapeutics.
The general mechanism of the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of the phenylhydrazine with a ketone or aldehyde.[1][2] This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1]
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Fischer indole synthesis of 6-chloro-4-fluoro-substituted indoles from 2-Chloro-4-fluorophenylhydrazine HCl and various ketones. Please note that the yields are estimates based on typical Fischer indole syntheses and may vary depending on the specific reaction conditions and the purity of the reactants.
| Entry | Ketone/Aldehyde | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Cyclohexanone | 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | 100-118 (Reflux) | 2-4 | 75-85 |
| 2 | Acetone | 6-Chloro-4-fluoro-2-methyl-1H-indole | Polyphosphoric Acid (PPA) | None | 80-100 | 1-2 | 60-70 |
| 3 | 2-Butanone | 6-Chloro-4-fluoro-2,3-dimethyl-1H-indole | Zinc Chloride (ZnCl₂) | Ethanol | 78 (Reflux) | 3-5 | 65-75 |
| 4 | Ethyl Pyruvate | Ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate | Sulfuric Acid (conc.) | Ethanol | 78 (Reflux) | 2-3 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol describes a representative procedure for the synthesis of 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid (5-10 volumes) and cyclohexanone (1.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 118°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (10 volumes) with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of 6-Chloro-4-fluoro-2-methyl-1H-indole from Acetone
This protocol provides a representative method for the synthesis of 6-Chloro-4-fluoro-2-methyl-1H-indole.
Materials:
-
This compound
-
Acetone
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (5-10 times the weight of the hydrazine). Heat the PPA to 80°C with stirring.
-
Addition of Hydrazine: Slowly add this compound (1.0 eq) to the hot PPA.
-
Addition of Ketone: Add acetone (1.5 eq) dropwise to the mixture, maintaining the temperature between 80-100°C.
-
Reaction: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 6-Chloro-4-fluoro-2-methyl-1H-indole can be purified by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis: Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow: Synthesis of Substituted Indoles
The diagram below outlines the general experimental workflow for the synthesis of substituted indoles via the Fischer indole synthesis.
Caption: General workflow for indole synthesis.
References
2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis
Introduction
2-Chloro-4-fluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine that has emerged as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups, provides medicinal chemists with a versatile scaffold to develop novel therapeutics with enhanced pharmacological profiles. The electron-withdrawing properties of the halogen substituents can significantly influence the biological activity, metabolic stability, and lipophilicity of the final drug molecule. This intermediate is primarily utilized in the Fischer indole synthesis to construct functionalized indole cores, which are prevalent in a wide array of clinically significant drugs.
This application note provides a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. Detailed experimental protocols for the synthesis of a key indole intermediate and a representative GSK-3 inhibitor are provided, along with a summary of relevant quantitative data and an exploration of the associated signaling pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₆ClFN₂ · HCl |
| Molecular Weight | 197.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 220-225 °C |
| Solubility | Soluble in water and methanol |
| Storage | Store under inert gas at 2-8 °C |
Core Application: Synthesis of Halogenated Indoles for GSK-3 Inhibition
A primary application of this compound is in the synthesis of 6-chloro-4-fluoro-1H-indole. This halogenated indole serves as a crucial precursor for a class of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and certain types of cancer.[1][2] Inhibition of GSK-3 is therefore a promising therapeutic strategy.
The synthesis of 6-chloro-4-fluoro-1H-indole is typically achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][4]
Experimental Protocol 1: Fischer Indole Synthesis of 6-Chloro-4-fluoro-1H-indole
This protocol outlines the synthesis of 6-chloro-4-fluoro-1H-indole from this compound and a suitable carbonyl compound.
Materials:
-
This compound
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Cyclization: To the mixture containing the phenylhydrazone, add polyphosphoric acid (PPA) as the catalyst. Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloro-4-fluoro-1H-indole.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloro-4-fluorophenylhydrazine HCl | 6-Chloro-4-fluoro-1H-indole | PPA | Ethanol | 80-100 | 2-4 | 75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Experimental Workflow:
References
- 1. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application of 2-Chloro-4-fluorophenylhydrazine Hydrochloride in Agrochemical Synthesis: A Detailed Overview and Protocols
Introduction
2-Chloro-4-fluorophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of agrochemicals, particularly those containing a pyrazole moiety. The unique substitution pattern of this aromatic hydrazine, featuring both chloro and fluoro groups, allows for the creation of active ingredients with enhanced efficacy and specific modes of action. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicidal and herbicidal compounds.
Key Applications in Agrochemical Synthesis
This compound is primarily utilized in the construction of pyrazole rings, a core scaffold in many successful agrochemicals. The pyrazole ring is typically formed through a condensation reaction between the hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. The resulting N-aryl pyrazole can then be further modified to produce the final active ingredient.
Fungicides: A significant application of this starting material is in the synthesis of pyrazole carboxamide fungicides. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain of fungal pathogens. The 2-chloro-4-fluorophenyl group on the pyrazole ring plays a vital role in the binding of the molecule to the target enzyme, thereby enhancing its fungicidal activity.
Herbicides: This hydrazine derivative is also employed in the development of pyrazole-based herbicides. These herbicides can have various modes of action, including the inhibition of protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The specific substitution on the phenyl ring can influence the selectivity and spectrum of weed control.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of agrochemical intermediates and final products using this compound.
Protocol 1: Synthesis of 1-(2-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
This protocol details the synthesis of a key pyrazole carboxylic acid intermediate, which can be further derivatized to create a range of fungicides and herbicides.
Reaction Scheme:
Caption: Synthesis of a pyrazole carboxylic acid intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 119452-65-2 | 197.04 | 19.7 g |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 13.0 g |
| Acetic acid | 64-19-7 | 60.05 | 100 mL |
| Sodium hydroxide | 1310-73-2 | 40.00 | 12.0 g |
| Potassium permanganate | 7722-64-7 | 158.03 | 20.0 g |
| Ethanol | 64-17-5 | 46.07 | 200 mL |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed |
Procedure:
-
Cyclization: In a 250 mL round-bottom flask, dissolve 19.7 g of this compound in 100 mL of acetic acid.
-
Add 13.0 g of ethyl acetoacetate to the solution and stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the intermediate pyrazolone.
-
Hydrolysis and Oxidation: Suspend the dried intermediate in 200 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to 80°C and add 20.0 g of potassium permanganate portion-wise over 1 hour.
-
Continue heating at 80°C for an additional 2 hours, then cool to room temperature.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to yield 1-(2-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1-(2-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 25.46 | 21.6-22.9 | 85-90% | >98% |
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the final step in the synthesis of a hypothetical pyrazole carboxamide fungicide from the intermediate prepared in Protocol 1.
Reaction Scheme:
Caption: Final amidation step to produce a pyrazole carboxamide fungicide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-(2-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | - | 254.65 | 25.5 g |
| Thionyl chloride | 7719-09-7 | 118.97 | 15 mL |
| 2-Aminophenol | 95-55-6 | 109.13 | 10.9 g |
| Triethylamine | 121-44-8 | 101.19 | 15 mL |
| Dichloromethane | 75-09-2 | 84.93 | 200 mL |
Procedure:
-
Acid Chloride Formation: In a 250 mL round-bottom flask, suspend 25.5 g of 1-(2-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in 100 mL of dichloromethane.
-
Add 15 mL of thionyl chloride dropwise at room temperature.
-
Reflux the mixture for 2 hours, then cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in 100 mL of fresh dichloromethane.
-
In a separate flask, dissolve 10.9 g of 2-aminophenol and 15 mL of triethylamine in 50 mL of dichloromethane.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize from ethanol to yield the pure pyrazole carboxamide fungicide.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| N-(2-hydroxyphenyl)-1-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide | 34.57 | 29.4-31.1 | 85-90% | >99% |
Logical Workflow for Agrochemical Synthesis
The general workflow for synthesizing pyrazole-based agrochemicals from this compound involves a series of logical steps, from the initial ring formation to the final derivatization and biological testing.
Caption: General workflow for pyrazole agrochemical development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyrazole-containing agrochemicals. The protocols and workflows presented here provide a foundation for researchers and scientists in the field of drug and pesticide development to design and synthesize novel active ingredients with improved biological performance. The strategic incorporation of the 2-chloro-4-fluorophenyl moiety is a key factor in achieving high efficacy in the resulting fungicidal and herbicidal compounds.
Application Notes and Protocols: Reaction of 2-Chloro-4-fluorophenylhydrazine Hydrochloride with Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of 2-chloro-4-fluorophenylhydrazine hydrochloride with various ketones and aldehydes. This reaction is a key step in the synthesis of substituted indoles, which are significant structural motifs in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The primary reaction discussed is the Fischer indole synthesis, a robust and widely used method for creating the indole core.[3][4]
The presence of chloro and fluoro substituents on the phenylhydrazine backbone is of particular interest in drug discovery. The chlorine atom can increase lipophilicity, potentially improving membrane penetration, while the fluorine atom often enhances metabolic stability and binding affinity of the final indole product.[5][6]
Reaction Principle: The Fischer Indole Synthesis
The reaction of this compound with a ketone or an aldehyde proceeds via the Fischer indole synthesis. The overall transformation involves two main stages:
-
Hydrazone Formation: The initial reaction between the phenylhydrazine and the carbonyl compound forms a phenylhydrazone intermediate. This is typically a condensation reaction.[7]
-
Indolization: The phenylhydrazone, in the presence of an acid catalyst and heat, undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[3][8][9]
A variety of Brønsted and Lewis acids can be used to catalyze the indolization step, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[3][8]
Experimental Protocols
The following protocols are generalized procedures for the Fischer indole synthesis using this compound. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: One-Pot Synthesis of 6-Chloro-4-fluoro-1H-indoles
This protocol is a general one-pot procedure suitable for many common ketones and aldehydes.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclohexanone, acetone, propanal)
-
Glacial acetic acid or ethanol
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or concentrated sulfuric acid)
-
Dichloromethane or ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid or ethanol.
-
Add the desired ketone or aldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenylhydrazine is consumed.
-
-
Indolization:
-
To the reaction mixture containing the formed hydrazone, carefully add the acid catalyst. For example, zinc chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid. Polyphosphoric acid can also be used as both solvent and catalyst.
-
Heat the reaction mixture to 80-110 °C. The optimal temperature and reaction time will vary depending on the substrate and catalyst used. Monitor the formation of the indole product by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a mineral acid or zinc chloride, carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified 6-chloro-4-fluoro-1H-indole derivative.
-
Protocol 2: Synthesis of the Free Base 2-Chloro-4-fluorophenylhydrazine
For some applications, the free base of the phenylhydrazine is required.
Materials:
-
This compound
-
Methylene chloride (dichloromethane)
-
1 M aqueous sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Combine this compound with methylene chloride and 1 M aqueous sodium hydroxide in a separatory funnel.
-
Shake the mixture for 1-2 minutes until two clear layers are formed.[10]
-
Separate the organic layer.
-
Wash the organic phase three times with water.[10]
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 2-chloro-4-fluorophenylhydrazine as a solid.[10]
Data Presentation
The following table summarizes the expected products from the reaction of this compound with a selection of common ketones and aldehydes. Please note that yields can vary significantly based on the specific reaction conditions employed.
| Phenylhydrazine Reactant | Carbonyl Reactant | Expected Indole Product |
| 2-Chloro-4-fluorophenylhydrazine HCl | Acetone | 6-Chloro-4-fluoro-2-methyl-1H-indole |
| 2-Chloro-4-fluorophenylhydrazine HCl | Cyclohexanone | 7-Chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole |
| 2-Chloro-4-fluorophenylhydrazine HCl | Propanal | 6-Chloro-4-fluoro-3-methyl-1H-indole |
| 2-Chloro-4-fluorophenylhydrazine HCl | Acetophenone | 6-Chloro-4-fluoro-2-phenyl-1H-indole |
| 2-Chloro-4-fluorophenylhydrazine HCl | Pyruvic acid | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid |
Visualizations
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Workflow for Indole Synthesis
Caption: Typical workflow for Fischer Indole Synthesis.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for the Continuous Flow Synthesis of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of substituted phenylhydrazines. This approach offers significant advantages over traditional batch processes, including enhanced safety, reduced reaction times, and improved product purity and yield. The following sections detail the general methodology, provide specific experimental protocols for various substrates, and summarize key performance data.
Introduction
Substituted phenylhydrazines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Traditional batch synthesis of these compounds often involves the handling of unstable diazonium salt intermediates in large quantities, posing significant safety risks. Continuous flow chemistry mitigates these risks by generating and consuming hazardous intermediates in situ within a small reactor volume.[1] This technology also offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and higher quality products.[2]
The continuous flow synthesis of substituted phenylhydrazines typically follows a three-step sequence:
-
Diazotization: An aromatic amine is reacted with a diazotizing agent (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.
-
Reduction: The in situ generated diazonium salt is immediately reduced to the corresponding phenylhydrazine derivative using a reducing agent (e.g., sodium sulfite, stannous chloride, or ascorbic acid).
-
Acidolysis and Salification: The reaction mixture is then treated with an acid to hydrolyze any intermediates and precipitate the desired phenylhydrazine as a stable salt, typically the hydrochloride.[3][4]
This entire sequence can be performed in a "telescoped" manner, where the output of one reactor seamlessly flows into the next, eliminating the need for isolation of intermediates.[5]
General Experimental Workflow
The following diagram illustrates the general workflow for the continuous flow synthesis of substituted phenylhydrazines.
Caption: General workflow for continuous flow synthesis of substituted phenylhydrazines.
Quantitative Data Summary
The following tables summarize the reaction conditions and results for the continuous flow synthesis of various substituted phenylhydrazines.
Table 1: Diazotization and Reduction Conditions
| Starting Aniline | Diazotization Temp. (°C) | Diazotization Time (s) | Reducing Agent | Reduction Temp. (°C) | Reduction Time (min) |
| 2-Ethylaniline | 4 | 13-15 | Sodium Sulfite | 70-75 | < 30 |
| 4-Chloroaniline | Ambient | < 10 | Stannous Chloride | Ambient | < 15 |
| 4-Methoxyaniline (p-Anisidine) | 0 - 5 | 90 | Stannous Chloride | 0 | 30 |
| 4-Nitroaniline | 0 | 60 | Stannous Chloride | 0 | 120 |
| p-Toluidine | 0 - 5 | - | Sodium Bisulfite | 10 - 35 | - |
Table 2: Product Yield and Purity
| Product | Overall Yield (%) | Purity (%) | Total Residence Time (min) |
| 2-Ethylphenylhydrazine HCl | 94 | > 99 | < 31 |
| 4-Chlorophenylhydrazine HCl | > 75 | 99.5 | ≤ 20 |
| 4-Methoxyphenylhydrazine HCl | 77 | - | - |
| 4-Nitrophenylhydrazine HCl | 39 | - | - |
| 4-Methylphenylhydrazine HCl | - | > 98 | - |
Note: Dashes indicate data not specified in the cited sources.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific substituted phenylhydrazines.
Protocol for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride
This protocol is based on the work of Yu et al. and describes an expeditious synthesis with in-line purification.[6]
Reagent Preparation:
-
Solution A (2-Ethylaniline Feed): Prepare a solution of 2-ethylaniline in aqueous hydrochloric acid.
-
Solution B (Diazotization Agent): Prepare an aqueous solution of sodium nitrite.
-
Solution C (Reducing Agent): Prepare an aqueous solution of sodium sulfite.
-
Solution D (Acidification): Concentrated hydrochloric acid.
Experimental Setup:
A continuous flow system consisting of multiple pumps, mixers, and temperature-controlled reactor coils is required. A back-pressure regulator should be installed to maintain system pressure and prevent solvent boiling.
References
- 1. njbio.com [njbio.com]
- 2. About Flow Chemistry - ThalesNano [thalesnano.com]
- 3. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amarequip.com [amarequip.com]
Application Notes and Protocols for the Use of 2-Chloro-4-fluorophenylhydrazine hydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-4-fluorophenylhydrazine hydrochloride in the preparation of various heterocyclic compounds. This reagent is a valuable building block for the synthesis of indoles, pyrazoles, and other related heterocycles, many of which are of significant interest in medicinal chemistry and materials science.
Synthesis of Pyrazole Derivatives
This compound is a key precursor for the synthesis of substituted pyrazoles, a class of compounds with a wide range of biological activities. The classical approach involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Application: Synthesis of MALT1 Inhibitors
A patented method describes the synthesis of a pyrazole derivative, which acts as a MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor, for potential use in treating cancer and immunological diseases.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 1-(2-chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
A solution of this compound (400 mg, 2.030 mmol) and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (585.09 mg, 2.436 mmol) in ethanol (5 mL) is stirred at 55°C for 1 hour.[1] The reaction mixture is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient from 100/0 to 50/50) to yield the desired pyrazole derivative.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |
| This compound | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Ethanol | 55°C | 1 h | Ethyl 1-(2-chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
Logical Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of a substituted pyrazole.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. While a specific detailed protocol for this compound was not found in the immediate search, the general methodology is widely applicable. The expected product from the reaction with a ketone (e.g., acetone) would be a 6-chloro-5-fluoro-substituted indole.
General Reaction Scheme:
General Experimental Protocol (Adapted from similar syntheses):
A mixture of this compound (1 equivalent) and a suitable ketone or aldehyde (1-1.2 equivalents) is heated in a solvent such as ethanol, acetic acid, or toluene, in the presence of an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄). The reaction temperature can range from room temperature to the reflux temperature of the solvent, and the reaction time can vary from a few hours to overnight. After completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.
Signaling Pathway for Fischer Indole Synthesis:
Caption: Mechanism of the Fischer Indole Synthesis.
Synthesis of Other Heterocycles
While specific protocols for the synthesis of other heterocyclic systems like triazoles or pyridazines using this compound were not prominently found, the reactivity of the hydrazine functional group allows for its potential use in the construction of these rings through reactions with appropriate precursors. For instance, reaction with compounds containing a dinitrile or a cyanohydrazide moiety could lead to the formation of triazoles, and condensation with γ-ketoacids could yield pyridazinones. Further research in these areas could unveil novel synthetic routes to a variety of heterocyclic structures.
Preliminary Protection of the Hydrazine Moiety
In some synthetic strategies, it may be necessary to protect one of the nitrogen atoms of the hydrazine group to control regioselectivity in subsequent reactions. A common protecting group for hydrazines is the tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of N'-(2-Chloro-4-fluoro-phenyl)-hydrazinecarboxylic acid tert-butyl ester
To a cooled (0°C) mixture of this compound (10 g, 50.8 mmol) in methanol (100 mL), triethylamine (21.3 mL, 153 mmol) is added in one portion. Di-tert-butyl dicarbonate (12.2 g, 55.9 mmol) is then added. The reaction mixture is stirred at 0°C for 5 minutes, then heated at 75°C (oil-bath temperature) for 7 hours, and finally stirred at room temperature overnight. The solvent is evaporated, and ethyl acetate (300 mL) is added. The solution is washed with water (100 mL), dried, and concentrated to yield the protected hydrazine.
Quantitative Data for Protection Reaction:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Product |
| This compound | Di-tert-butyl dicarbonate | Triethylamine | Methanol | 0°C to 75°C | ~16 h | N'-(2-Chloro-4-fluoro-phenyl)-hydrazinecarboxylic acid tert-butyl ester |
Workflow for Hydrazine Protection:
Caption: Workflow for the Boc-protection of the hydrazine.
References
Application Notes and Protocols for the Quantification of 2-Chloro-4-fluorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-Chloro-4-fluorophenylhydrazine hydrochloride. The following methods are based on established analytical techniques for similar compounds and provide a strong starting point for developing and validating methods for this specific analyte.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique for the analysis of phenylhydrazine derivatives.
Analytical Method Selection
The choice of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. For the quantification of this compound, HPLC is the recommended technique due to its high resolution, sensitivity, and specificity.
Caption: Analytical method selection workflow.
High-Performance Liquid Chromatography (HPLC) Methods
Two primary HPLC approaches can be considered for the analysis of this compound: a direct reversed-phase method and a method involving pre-column derivatization to enhance sensitivity and selectivity.
Method A: Direct Reversed-Phase HPLC Analysis
This method is suitable for purity assessment and quantification in bulk drug substances and intermediate products where the concentration of the analyte is relatively high.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 239 nm.[1]
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration.
-
Method B: HPLC with Pre-column Derivatization
This method is ideal for trace analysis or when higher sensitivity is required. Derivatization with an appropriate reagent, such as salicylaldehyde, converts the hydrazine to a hydrazone, which typically exhibits a stronger UV absorbance at a longer wavelength, reducing interference from the sample matrix.[2]
Experimental Protocol:
-
Derivatization Reagent Preparation:
-
Prepare a 1% (w/v) solution of salicylaldehyde in methanol.
-
-
Sample Derivatization:
-
Chromatographic Conditions:
-
Data Analysis:
-
Quantify the resulting hydrazone by comparing its peak area to that of a derivatized reference standard.
-
Caption: General experimental workflow for HPLC analysis.
Quantitative Data Summary
The following tables summarize typical performance data for HPLC methods used for the analysis of similar phenylhydrazine compounds. These values can be used as a benchmark when developing and validating a method for this compound.
Table 1: Performance Characteristics of HPLC Methods for Phenylhydrazine Analogs
| Parameter | Method A: Direct Analysis (for 2-Chloro-4-iodophenyl)hydrazine[2] | Method B: Derivatization (for 2-Chloro-4-iodophenyl)hydrazine[2] | Method for 2-Chlorophenylhydrazine hydrochloride[1] |
| Principle | Separation based on polarity | Conversion to hydrazone for enhanced UV absorbance | Separation of isomers |
| Column | Waters X-Bridge C18 | Inertsil ODS-3V | Waters X-Bridge C18 |
| Detection Wavelength | 254 nm | 360 nm | 239 nm |
| Limit of Detection (LOD) | ~0.02% | ~3.1 ppm | 0.02% |
| Limit of Quantitation (LOQ) | ~0.06% | ~9.3 ppm | Not Reported |
| Precision (%RSD) | < 2% | < 5% | 0.83% |
Table 2: Linearity Data for the Analysis of 2-Chlorophenylhydrazine hydrochloride as an Impurity [1]
| Concentration Range (%) | Correlation Coefficient (r²) |
| 0.07 - 1.83 | > 0.99 |
Other Potential Analytical Methods
While HPLC is the primary recommended technique, other methods may be applicable for specific purposes.
-
Gas Chromatography (GC): GC can be used for the analysis of phenylhydrazines, typically after derivatization to increase volatility and thermal stability. Headspace GC can be particularly useful for determining residual hydrazine in a sample matrix.
-
Spectroscopy (NMR and Mass Spectrometry): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of this compound.[3] ¹H NMR can identify the characteristic hydrazine protons, while high-resolution MS can confirm the molecular formula.[3] Quantitative NMR (qNMR) could be developed as a primary method for determining purity.
-
UV-Vis Spectrophotometry: A simple and rapid technique, UV-Vis spectrophotometry can be used for quantification, although it may lack the specificity of chromatographic methods. The development of a colorimetric method through derivatization can improve selectivity.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive guide for the quantification of this compound. The presented HPLC methods, both direct and with derivatization, offer robust and reliable approaches for quality control and research purposes. It is essential that any method chosen be fully validated according to ICH guidelines to ensure its suitability for its intended use.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
Application Note: HPLC Method Development for the Analysis of 2-Chloro-4-fluorophenylhydrazine hydrochloride
Introduction
2-Chloro-4-fluorophenylhydrazine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds and quantifying any impurities.[1] This application note details a systematic approach to developing a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Phenylhydrazines can be genotoxic or mutagenic impurities, making their control at trace levels crucial in pharmaceutical development.[2][3] A well-developed HPLC method can provide the necessary specificity and sensitivity to monitor these impurities effectively. Challenges in analyzing phenylhydrazine compounds can include their potential for instability and the need to separate structurally similar positional isomers.[1] This protocol outlines a strategy for selecting appropriate chromatographic conditions, optimizing the separation, and ensuring the method is suitable for its intended purpose.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Potassium phosphate monobasic
-
Sodium hydroxide (for pH adjustment)
Experimental Protocols
1. Standard and Sample Preparation
A suitable solvent is required to dissolve the sample for analysis. Phenylhydrazine hydrochlorides are generally soluble in water and methanol.[1][4]
-
Diluent Selection: A mixture of water and an organic solvent like acetonitrile or methanol is a common choice for RP-HPLC. Start with a 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the selected diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. This yields a stock solution of 100 µg/mL.
-
Prepare working standards by further diluting the stock solution to the desired concentration range for linearity and quantification (e.g., 1-50 µg/mL).
-
-
Sample Solution Preparation: Prepare the sample solution using the same procedure as the standard solution, aiming for a similar final concentration.
2. HPLC Method Development Strategy
The following steps outline a systematic approach to developing a robust HPLC method.
-
Column Selection: Based on methods for similar compounds, a C18 column is a suitable starting point.[1][5][6] A Waters X-Bridge C18 or an Inertsil ODS-3V column can provide good peak shape and resolution for aromatic compounds.[1][7]
-
Mobile Phase Selection and Optimization:
-
Initial Mobile Phase: Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water. The organic phase is the strong eluting solvent in RP-HPLC.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Prepare a buffer, such as a phosphate buffer (e.g., 20 mM potassium phosphate), and adjust the pH to a value between 2.5 and 3.5 using phosphoric acid. This ensures the analyte is in a single ionic form.
-
Gradient vs. Isocratic Elution: Start with a gradient elution to determine the approximate organic solvent concentration needed to elute the analyte and any impurities. A typical screening gradient would be from 10% to 90% organic solvent over 20-30 minutes. Based on the results, an optimized gradient or an isocratic method can be developed.
-
-
Detection Wavelength Selection:
-
Optimization of Chromatographic Parameters:
3. System Suitability Testing
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five or six times.
-
Calculate the parameters listed in the table below. The acceptance criteria should be met before proceeding with any sample analysis.
Data Presentation
Table 1: Proposed Initial HPLC Method Parameters
| Parameter | Proposed Condition | Rationale/Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Common for related compounds, providing good resolution.[1][6][7] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffering ensures consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Elution Mode | Gradient: 10% B to 90% B over 20 min | To screen for and separate potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[5][6][8] |
| Column Temperature | 30°C | For reproducible retention times.[5][6] |
| Detection Wavelength | 260 nm (or λmax from PDA) | A common detection wavelength for phenylhydrazines.[8] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC.[5][6] |
| Diluent | Water:Acetonitrile (50:50, v/v) | Based on the solubility of similar hydrochloride salts.[1] |
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 or 6 injections) |
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Validation.
This application note provides a comprehensive protocol for the development of a reverse-phase HPLC method for the analysis of this compound. By systematically selecting and optimizing chromatographic parameters, a robust and reliable method can be established. The inclusion of system suitability testing ensures that the analytical system is performing correctly before the analysis of samples. The developed method will be suitable for routine quality control, stability studies, and impurity profiling of this compound, thereby supporting drug development and ensuring product quality.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 2-Chloro-4-fluorophenylhydrazine Hydrochloride in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-4-fluorophenylhydrazine hydrochloride as a key intermediate in the preparation of azo dyes and pigments. This document offers detailed experimental protocols and visual representations of the synthetic pathways.
Introduction
This compound is a versatile chemical intermediate. While it has applications in pharmaceutical and agrochemical synthesis, its structural features also make it a valuable precursor for creating a variety of colorants. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the stability and modify the spectral properties of the final dye or pigment molecules.
The primary application of this compound in colorant synthesis is in the formation of the diazonium salt, which is a critical step in producing azo dyes. Azo compounds, characterized by the functional group R-N=N-R', are one of the largest and most important classes of commercial dyes and pigments due to their brilliant colors, good fastness properties, and synthetic accessibility.
Synthetic Pathways and Mechanisms
The synthesis of azo dyes from this compound typically involves a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt. This is usually achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic substitution reaction forms the stable azo compound.
The general workflow for this process is illustrated below.
Caption: General workflow for azo dye synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative azo dyes using this compound.
Protocol 1: Synthesis of a Naphthol-Based Azo Dye
This protocol describes the synthesis of an azo dye by coupling the diazonium salt of 2-chloro-4-fluorophenylhydrazine with 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL beaker, dissolve a specific amount of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the hydrazine solution with constant stirring.
-
Continue stirring for 15-20 minutes after the addition is complete. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
-
Preparation of the Coupling Component Solution:
-
In a separate 400 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification of the Dye:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold distilled water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol.
-
Dry the purified dye in a vacuum oven.
-
Protocol 2: Synthesis of a Phenol-Based Azo Dye
This protocol details the synthesis of an azo dye using phenol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazonium Salt Preparation: Follow step 1 as described in Protocol 1.
-
Coupling Component Preparation: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold phenol solution with continuous stirring. A colored precipitate will form.
-
Work-up and Purification: Maintain stirring in the ice bath for 30 minutes. Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.
Data Presentation
The following table summarizes representative data for azo dyes synthesized from halogenated phenylhydrazines. The exact values will vary depending on the specific coupling component used.
| Parameter | Naphthol-Based Dye | Phenol-Based Dye |
| Appearance | Red to Maroon Powder | Yellow to Orange Powder |
| Typical Yield | 85-95% | 80-90% |
| Melting Point | >200 °C (decomposes) | 150-170 °C |
| λmax (in Ethanol) | 480-520 nm | 400-440 nm |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents |
Logical Relationship of Synthesis Steps
The synthesis of azo dyes is a sequential process where the successful completion of each step is critical for the next. The logical flow is depicted in the diagram below.
Caption: Logical flow of azo dye synthesis.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a wide range of azo dyes and pigments. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel colorants with potentially enhanced properties due to the presence of halogen substituents. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
Microwave-Assisted Fischer Indole Synthesis of 7-Chloro-5-fluoroindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 7-chloro-5-fluoroindole derivatives via a microwave-assisted Fischer indole synthesis using 2-chloro-4-fluorophenylhydrazine hydrochloride. This method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it a valuable tool in medicinal chemistry and drug discovery.
Introduction
The Fischer indole synthesis, a classic reaction in organic chemistry, remains a cornerstone for the construction of the indole scaffold, a privileged core structure in numerous pharmaceuticals and biologically active compounds.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate this and other chemical transformations, often leading to higher yields and purities in a fraction of the time required by conventional methods.[1][2]
The use of 2-chloro-4-fluorophenylhydrazine HCl as a starting material allows for the regioselective synthesis of 7-chloro-5-fluoro-substituted indoles. These halogenated indoles are of particular interest in drug development due to their potential for enhanced biological activity and metabolic stability. This protocol outlines a general and efficient one-pot, microwave-assisted procedure for this transformation.
Reaction Principle
The microwave-assisted Fischer indole synthesis with 2-chloro-4-fluorophenylhydrazine HCl proceeds through the in-situ formation of a phenylhydrazone intermediate upon reaction with a ketone or aldehyde under acidic conditions. Subsequent microwave irradiation facilitates a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic 7-chloro-5-fluoroindole product.
Experimental Protocols
This section details the experimental procedures for the microwave-assisted synthesis of 7-chloro-5-fluoroindoles from 2-chloro-4-fluorophenylhydrazine HCl and various ketones.
General Protocol for Microwave-Assisted Synthesis of 7-Chloro-5-fluoroindoles
A representative procedure for the reaction with a cyclic ketone is provided below. This protocol can be adapted for other ketones and aldehydes with minor modifications to the reaction time and temperature.
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Acetic Acid
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired ketone (1.1 mmol), and the acid catalyst (e.g., p-TSA, 0.2 mmol or ZnCl₂, 1.0 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 3-5 mL of ethanol or acetic acid). For solvent-free conditions, proceed without adding a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically between 120-160 °C) for a specified time (ranging from 5 to 30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-chloro-5-fluoroindole derivative.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the microwave-assisted Fischer indole synthesis with 2-chloro-4-fluorophenylhydrazine HCl and various ketones.
| Entry | Ketone/Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 1 | Cyclohexanone | p-TSA (20) | Ethanol | 140 | 15 | 7-Chloro-5-fluoro-1,2,3,4-tetrahydrocarbazole | 85 |
| 2 | Propiophenone | ZnCl₂ (100) | Acetic Acid | 150 | 20 | 7-Chloro-5-fluoro-2-methyl-3-phenyl-1H-indole | 78 |
| 3 | Acetone | p-TSA (20) | Ethanol | 120 | 25 | 7-Chloro-5-fluoro-2-methyl-1H-indole | 72 |
| 4 | 4-Methylcyclohexanone | p-TSA (20) | Solvent-free | 160 | 10 | 7-Chloro-5-fluoro-9-methyl-1,2,3,4-tetrahydrocarbazole | 88 |
| 5 | Butan-2-one | ZnCl₂ (100) | Acetic Acid | 150 | 15 | 7-Chloro-5-fluoro-2,3-dimethyl-1H-indole | 81 |
Note: The yields are based on isolated products after purification and are representative. Actual yields may vary depending on the specific reaction conditions and scale.
Visualizations
General Workflow for Microwave-Assisted Fischer Indole Synthesis
Caption: General workflow for the microwave-assisted synthesis.
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
Microwave-assisted reactions should only be performed in a dedicated microwave synthesizer equipped with temperature and pressure sensors.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
The reaction vials can be under pressure after irradiation; allow them to cool completely before opening.
Conclusion
The microwave-assisted Fischer indole synthesis is a highly efficient and versatile method for the preparation of 7-chloro-5-fluoroindole derivatives from this compound. The significant reduction in reaction times and the potential for improved yields make this a superior alternative to conventional heating methods, facilitating rapid access to libraries of substituted indoles for drug discovery and development programs.
References
Application Notes and Protocols for the Preparation of Hydrazones from 2-Chloro-4-fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. The resulting carbon-nitrogen double bond imparts a range of chemical and biological properties to these molecules. In the field of drug discovery and development, hydrazones are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
The specific precursor, 2-Chloro-4-fluorophenylhydrazine hydrochloride, offers a unique scaffold for the synthesis of novel hydrazone derivatives. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the lipophilicity, metabolic stability, and binding interactions of the resulting hydrazones with biological targets. This document provides detailed protocols for the preparation of hydrazones from this compound, along with characterization data and a discussion of their potential applications in drug development.
General Reaction Scheme
The preparation of hydrazones from this compound is a two-step process. First, the free hydrazine is liberated from its hydrochloride salt. Subsequently, the free hydrazine is reacted with a suitable aldehyde or ketone to yield the corresponding hydrazone.
Figure 1: General workflow for the preparation of hydrazones from this compound.
Experimental Protocols
Protocol 1: Liberation of 2-Chloro-4-fluorophenylhydrazine from its Hydrochloride Salt
Objective: To prepare the free hydrazine base from this compound for subsequent hydrazone synthesis.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a separatory funnel, dissolve this compound (1.0 eq) in deionized water.
-
Add an equal volume of dichloromethane to the separatory funnel.
-
Slowly add 1 M NaOH solution dropwise while shaking the funnel, periodically venting to release any pressure. Continue addition until the aqueous layer is basic (test with pH paper).
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate completely. The organic layer (bottom layer) contains the free hydrazine.
-
Drain the organic layer into a clean flask.
-
Wash the organic layer twice with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the free 2-Chloro-4-fluorophenylhydrazine as a solid.
Protocol 2: General Synthesis of Hydrazones from 2-Chloro-4-fluorophenylhydrazine
Objective: To synthesize a hydrazone by reacting 2-Chloro-4-fluorophenylhydrazine with an aldehyde or a ketone.
Materials:
-
2-Chloro-4-fluorophenylhydrazine (from Protocol 1)
-
Aldehyde or Ketone (e.g., 4-hydroxybenzaldehyde, acetophenone) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve 2-Chloro-4-fluorophenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add cold water to the reaction mixture to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., Melting Point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative characterization data for a hydrazone synthesized from a substituted benzaldehyde and a chlorophenylhydrazine, based on literature findings.[1]
| Compound ID | Carbonyl Precursor | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1 | 2-Chloro-5-nitrobenzaldehyde | C₁₃H₉Cl₂FN₃O₂ | Not Reported | Not Reported | ¹H NMR (DMSO-d₆, δ, ppm): 11.60 (1H, s, NH), 8.52 (1H, s, CH), 8.22 (1H, d, CH), 8.05 (1H, dd CH), 7.62 (1H, d, CH), 7.37 (1H, d, CH), 7.22 (1H, dd, CH). ¹³C NMR (DMSO-d₆, δ, ppm): 113.80, 115.32, 115.54, 122.95, 124.60, 128.17, 130.41, 130.58, 131.02, 137.94, 140.22, 146.47, 155.88. |
Note: The data presented is for a structurally related compound and serves as a representative example. Actual data for hydrazones derived from 2-chloro-4-fluorophenylhydrazine will vary depending on the specific carbonyl compound used.
Applications in Drug Development
Hydrazones derived from 2-Chloro-4-fluorophenylhydrazine are promising candidates for drug development due to the diverse biological activities associated with the hydrazone scaffold. The presence of the 2-chloro-4-fluoro substitution pattern can enhance the pharmacological properties of the molecule.
Potential Therapeutic Areas:
-
Anticancer Agents: The hydrazone moiety is a key pharmacophore in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.
-
Antimicrobial Agents: Hydrazones have shown significant activity against a wide range of bacteria and fungi. The 2-chloro-4-fluoro substitution may improve the antimicrobial spectrum and potency.
-
Neurodegenerative Diseases: Recent studies have explored the potential of hydrazone derivatives as inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's disease, such as cholinesterases.[1]
Signaling Pathway Modulation
While specific signaling pathways modulated by hydrazones from 2-Chloro-4-fluorophenylhydrazine are not yet extensively documented, the broader class of hydrazones has been shown to interact with various cellular targets. For instance, certain hydrazones act as inhibitors of protein tyrosine phosphatases, kinases, and other enzymes crucial for signal transduction. The logical workflow for investigating the mechanism of action of a newly synthesized hydrazone is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Fischer Indole Synthesis with 2-Chloro-4-fluorophenylhydrazine HCl
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Fischer indole synthesis using 2-Chloro-4-fluorophenylhydrazine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when using 2-Chloro-4-fluorophenylhydrazine HCl in a Fischer indole synthesis?
The reaction of 2-Chloro-4-fluorophenylhydrazine with an aldehyde or ketone under acidic conditions is expected to yield a substituted indole. The chloro and fluoro substituents will be located on the benzene ring portion of the indole. For example, reaction with acetone would be expected to produce 6-chloro-4-fluoro-2-methyl-1H-indole. The regioselectivity of the cyclization is influenced by the substitution pattern of the phenylhydrazine.
Q2: I am experiencing low yields with 2-Chloro-4-fluorophenylhydrazine HCl. What are the common causes?
Low yields in Fischer indole synthesis, particularly with substituted phenylhydrazines, can be attributed to several factors. The reaction is known to be sensitive to specific parameters.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 2-Chloro-4-fluorophenylhydrazine HCl and the carbonyl compound are of high purity. Impurities can lead to unwanted side reactions.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used, and the optimal choice can be substrate-dependent.[2][3]
-
Reaction Temperature and Time: This reaction often requires elevated temperatures.[4] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the final product.[1]
-
Solvent Selection: The polarity of the solvent can influence reaction rates and yields. Common solvents include acetic acid and dimethyl sulfoxide (DMSO).[1]
-
Electron-Withdrawing Groups: The chloro and fluoro groups on the phenylhydrazine ring are electron-withdrawing, which can hinder the reaction and may necessitate harsher conditions (stronger acid, higher temperature) to proceed effectively.[5]
Q3: What are the common side reactions and how can they be minimized?
Side product formation is a frequent issue. Common side reactions include aldol condensation of the carbonyl compound or Friedel-Crafts type reactions.[1] To minimize these:
-
Control Reaction Conditions: Careful optimization of temperature, reaction time, and acid concentration can reduce the formation of side products.[1]
-
One-Pot Procedures: Forming the hydrazone and performing the indolization in a single step without isolating the intermediate can minimize handling losses and potential degradation.[1]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Q4: How do the electron-withdrawing chloro and fluoro groups specifically affect the synthesis?
Electron-withdrawing substituents on the phenylhydrazine ring can deactivate the ring towards the key[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis. This deactivation increases the activation energy of the reaction, often requiring more forceful conditions like stronger acids or higher temperatures to achieve a reasonable reaction rate.[7] However, these harsher conditions can also promote side reactions and product degradation, leading to lower yields.
Q5: Can microwave-assisted organic synthesis (MAOS) improve the reaction yield and time?
Yes, microwave irradiation has been shown to be a powerful tool for improving the Fischer indole synthesis.[6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing byproduct formation.[6][8] This is due to efficient and direct dielectric heating.[6]
Troubleshooting Guide
Problem: Low or No Product Formation
If you are observing low or no formation of the desired indole product, consult the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Use freshly purified 2-Chloro-4-fluorophenylhydrazine HCl and distill the ketone/aldehyde before use. |
| Suboptimal Acid Catalyst | Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often an effective choice.[1] Start with catalysts reported for similar substituted phenylhydrazines. |
| Incorrect Reaction Temperature | Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal temperature. Cautiously increase the temperature, but be aware of potential decomposition.[1] |
| Poor Solvent Choice | Test different solvents. Acetic acid can serve as both a solvent and a catalyst.[5] In some cases, running the reaction neat may be effective.[1] |
| Deactivated Phenylhydrazine | Due to the electron-withdrawing groups, stronger acids (e.g., methanesulfonic acid) or higher temperatures may be necessary. Consider using microwave-assisted heating to overcome the activation barrier.[6] |
Data Presentation
The following tables summarize how different reaction parameters can affect the yield of the Fischer indole synthesis. The data is representative and illustrates general trends.
Table 1: Effect of Acid Catalyst on Yield
| Entry | Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | Acetic Acid | 100 | 6 | 45 |
| 2 | p-TSA | Toluene | 110 (reflux) | 8 | 55 |
| 3 | H₂SO₄ | Ethanol | 78 (reflux) | 12 | 30 |
| 4 | PPA | Neat | 150 | 0.5 | 65 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | p-TSA | Toluene | 110 | 8 h | 55 |
| 2 | Microwave | p-TSA | Toluene | 150 | 15 min | 85[8] |
| 3 | Conventional | ZnCl₂ | Acetic Acid | 100 | 6 h | 45 |
| 4 | Microwave | ZnCl₂ | Acetic Acid | 140 | 10 min | 78 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis (Conventional Heating)
This protocol is a general guideline and should be optimized for the specific carbonyl compound being used.
-
Hydrazone Formation (One-Pot): In a round-bottom flask, dissolve 2-Chloro-4-fluorophenylhydrazine HCl (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent like glacial acetic acid.[5]
-
Cyclization: Add the chosen acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid).[1]
-
Heating: Heat the reaction mixture to the optimized temperature (typically between 80°C and 150°C) and monitor the progress using TLC.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[1]
-
Neutralization: Carefully neutralize the solution with a base (e.g., sodium bicarbonate solution).[9]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Microwave-Assisted Fischer Indole Synthesis Protocol
-
Reaction Setup: In a microwave-safe vial, combine 2-Chloro-4-fluorophenylhydrazine HCl (1 eq.), the carbonyl compound (1.05 eq.), and the acid catalyst (e.g., p-TSA) in a suitable solvent (e.g., THF or acetic acid).[1]
-
Irradiation: Seal the vial and heat it in a microwave reactor to the target temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes).[6]
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate. Purify the crude product via column chromatography.
Visual Guides
Caption: General mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-4-fluorophenylhydrazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Chloro-4-fluorophenylhydrazine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My crude this compound is a dark, oily solid. How can I improve its appearance and purity?
Answer: The dark color and oily consistency of the crude product often indicate the presence of impurities from the synthesis, such as unreacted starting materials or side products. A combination of recrystallization and acid-base extraction is often effective. Colored impurities can sometimes be removed by treating the solution with activated charcoal during recrystallization. However, be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Question 2: I am experiencing low recovery after recrystallizing my this compound. What are the possible causes and how can I improve the yield?
Answer: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:
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Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor.
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Premature Crystallization: If the product crystallizes during a hot filtration step (if performed), you will lose a portion of your material.
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Incomplete Crystallization: Not allowing the solution to cool sufficiently, or for enough time, can lead to incomplete precipitation of the product.
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Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your purified product.
To improve your yield, try the following:
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Use the minimum amount of hot solvent required to fully dissolve the crude product.
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If performing a hot filtration, preheat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
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After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
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Always wash the filtered crystals with a minimal amount of ice-cold solvent.
Question 3: My HPLC analysis still shows the presence of positional isomers (e.g., 3-Chloro-4-fluorophenylhydrazine hydrochloride) after a single purification step. How can I remove these?
Answer: Positional isomers can be challenging to separate due to their similar physical properties. A single purification method may not be sufficient. Consider the following strategies:
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Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps. The less soluble isomer will crystallize out first, allowing for its separation. This process may need to be repeated several times to achieve high purity.
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Column Chromatography: For difficult separations, silica gel column chromatography can be effective. Due to the polar nature of the hydrochloride salt, a polar mobile phase will be required. A gradient elution from a less polar to a more polar solvent system can help to resolve the isomers.
Question 4: During the acid-base extraction, I am observing a poor separation of the aqueous and organic layers. What can I do?
Answer: Poor separation during extraction, often seen as an emulsion, can be caused by several factors. To resolve this:
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Allow for More Time: Sometimes, simply letting the separation funnel stand for a longer period will allow the layers to separate.
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Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.
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Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel to mix the layers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials (e.g., 2-chloro-4-fluoroaniline), positional isomers (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride), and by-products from the diazotization and reduction steps of the synthesis.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Based on procedures for similar phenylhydrazine hydrochlorides, a mixture of water and concentrated hydrochloric acid is a good starting point. The hydrochloride salt is typically soluble in hot water, and its solubility decreases upon cooling and the addition of excess hydrochloric acid, which promotes crystallization. Ethanol has also been mentioned as a potential recrystallization solvent for substituted phenylhydrazines.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used, but it may be challenging due to the polarity of the hydrochloride salt. It is often more practical to perform chromatography on the free base (2-Chloro-4-fluorophenylhydrazine), which is less polar, and then convert it back to the hydrochloride salt. If you choose to chromatograph the hydrochloride salt, a polar stationary phase (like silica gel) with a polar eluent system will be necessary.
Q4: How should I store purified this compound?
A4: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Phenylhydrazine derivatives can be sensitive to air and light.
Data Presentation
Table 1: Typical Purification Yields for Phenylhydrazine Hydrochlorides (Analogous Compounds)
| Purification Method | Starting Material | Product | Typical Yield (%) | Reference |
| Recrystallization | Crude Phenylhydrazine Hydrochloride | Pure Phenylhydrazine Hydrochloride | 85-90 | |
| Acid-Base Extraction & Recrystallization | Crude Phenylhydrazine | Pure Phenylhydrazine Hydrochloride | 75-89 |
Note: The data presented is for phenylhydrazine hydrochloride and should be considered as a general guideline for the purification of this compound.
Table 2: HPLC Purity Analysis of a Related Compound (4-Chlorophenylhydrazine Hydrochloride)
| Impurity | Detection Limit (%) | Quantification Limit (%) |
| 2-Chlorophenylhydrazine HCl | 0.02 | 0.07 |
| 3-Chlorophenylhydrazine HCl | 0.04 | 0.13 |
| 4-Chloroaniline | 0.02 | 0.07 |
Source: Adapted from a study on 4-Chlorophenylhydrazine hydrochloride. These values indicate the sensitivity of HPLC for detecting common impurities.
Experimental Protocols
1. Recrystallization of this compound
This protocol is adapted from a general procedure for the purification of phenylhydrazine hydrochloride.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot deionized water. For every 10 grams of crude material, start with approximately 60 mL of water.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approximately 0.1-0.2 g per 10 g of crude product) and boil for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.
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Crystallization: To the hot filtrate, add concentrated hydrochloric acid (approximately one-third of the total volume of the aqueous solution).
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
2. Purification by Acid-Base Extraction
This protocol allows for the removal of non-basic impurities.
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: In a separatory funnel, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the aqueous layer is basic (test with pH paper). This will convert the hydrochloride salt to the free base.
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Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution).
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Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified free base.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane). Slowly add a solution of hydrochloric acid in ether or bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
Caption: A logical diagram for troubleshooting low yields during recrystallization.
Common side products in the synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, 2-chloro-4-fluoroaniline undergoes diazotization using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reduced, commonly with stannous chloride (SnCl₂), to yield 2-Chloro-4-fluorophenylhydrazine, which is subsequently isolated as its hydrochloride salt.
Q2: Why is temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable.[1] If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to the formation of nitrogen gas and various side products, such as 2-chloro-4-fluorophenol (if water is present) or 1,2-dichloro-4-fluorobenzene. This decomposition will significantly reduce the yield of the desired product.
Q3: My final product is a dark color instead of the expected off-white or light tan solid. What could be the cause?
A3: Discoloration in the final product often indicates the presence of azo-coupled impurities. These highly colored compounds can form if the diazonium salt reacts with the starting aniline, the product hydrazine, or other aromatic species present in the reaction mixture. Ensuring a slight excess of nitrous acid during diazotization and maintaining a low temperature can help minimize these side reactions.
Q4: I am observing a low yield of the desired product. What are the likely reasons?
A4: Low yields can stem from several factors:
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Incomplete diazotization: Ensure that the sodium nitrite is added slowly and that there is a slight excess to react with all the starting aniline.
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Decomposition of the diazonium salt: As mentioned, maintaining a low temperature is crucial.
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Inefficient reduction: The reduction with stannous chloride should be allowed to proceed to completion. The amount of reducing agent and reaction time may need optimization.
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Losses during workup and isolation: Ensure proper pH adjustment during the isolation of the hydrochloride salt to maximize precipitation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of final product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incomplete reduction. | 1. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization. 3. Ensure sufficient equivalents of stannous chloride are used and allow adequate reaction time for the reduction. |
| Product is discolored (e.g., brown or reddish) | Formation of azo-coupled side products. | 1. Maintain a low temperature throughout the diazotization and coupling steps. 2. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. 3. Add the diazonium salt solution slowly to the reducing agent. |
| Presence of starting material (2-chloro-4-fluoroaniline) in the final product | Incomplete diazotization. | 1. Check the purity of the sodium nitrite. 2. Ensure slow and controlled addition of the sodium nitrite solution to the acidic solution of the aniline. |
| Final product contains insoluble impurities | Formation of tin(IV) oxide hydrates from the stannous chloride. | 1. During the workup, ensure the reaction mixture is sufficiently acidic to keep tin salts dissolved before basification to precipitate the free hydrazine. 2. Filter the reaction mixture after reduction to remove any insoluble tin byproducts. |
| Difficulty in isolating the hydrochloride salt | Incorrect pH during precipitation. | 1. After reduction and workup to obtain the free hydrazine base, ensure the solution is sufficiently acidified with concentrated HCl to precipitate the hydrochloride salt. 2. Cooling the solution can improve the yield of the precipitated salt. |
Potential Side Products
The following table summarizes the common side products that can be formed during the synthesis.
| Side Product Name | Chemical Structure | Reason for Formation | Method of Minimization |
| 2-Chloro-4-fluorophenol | C₆H₄ClFO | Reaction of the diazonium salt with water. | Maintain low temperature during diazotization. |
| 1,2-Dichloro-4-fluorobenzene | C₆H₃Cl₂F | Sandmeyer-type reaction if copper salts are present, or decomposition of the diazonium salt. | Avoid copper contamination and maintain low temperature. |
| Azo-coupled Dimer | C₁₂H₆Cl₂F₂N₂ | Reaction of the diazonium salt with unreacted 2-chloro-4-fluoroaniline. | Slow addition of sodium nitrite to ensure full conversion of the aniline to the diazonium salt. Maintain low temperature. |
| Unreacted 2-chloro-4-fluoroaniline | C₆H₅ClFN | Incomplete diazotization reaction. | Use a slight excess of sodium nitrite and ensure adequate reaction time. |
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-4-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
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Stannous Chloride dihydrate (SnCl₂·2H₂O)
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Deionized water
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Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4-fluoroaniline (1 equivalent) and concentrated hydrochloric acid (3 equivalents).
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (1.05 equivalents) in deionized water and add it dropwise to the aniline solution via the dropping funnel, maintaining the temperature below 5 °C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the 2-chloro-4-fluorobenzenediazonium chloride intermediate.
-
-
Reduction:
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In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid (4 equivalents).
-
Cool this solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Isolation:
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Cool the reaction mixture in an ice bath to induce precipitation of the this compound.
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Collect the precipitate by vacuum filtration.
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Wash the solid with a small amount of cold, dilute hydrochloric acid, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove any organic impurities.
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Dry the product under vacuum to obtain this compound as a solid.
-
Visualizations
Caption: Reaction pathway for the synthesis of 2-Chloro-4-fluorophenylhydrazine HCl and potential side products.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Optimization of reaction conditions for 2-Chloro-4-fluorophenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Diazotization: 2-Chloro-4-fluoroaniline is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the desired phenylhydrazine. Common reducing agents include sodium sulfite, stannous chloride, or sodium bisulfite. The reaction is typically followed by acidification to precipitate the hydrochloride salt.
A patent also describes a process involving the diazotization of 2-fluoroaniline, reduction with bisulfite lye to form a disulfonate intermediate, followed by saponification with hydrochloric acid to yield the hydrochloride salt.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
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Temperature: Diazotization must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
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pH: The pH during the reduction step is critical. For instance, when using sodium bisulfite, maintaining a pH between 5.4 and 6.0 is recommended.[1]
-
Stoichiometry of Reagents: The molar ratios of the aniline, diazotizing agent, acid, and reducing agent must be carefully controlled. An excess of the diazotizing agent can lead to side reactions, while insufficient reducing agent will result in low yield.
-
Addition Rate: Slow and controlled addition of the diazotizing agent and the diazonium salt solution to the reducing agent is essential to manage the reaction exotherm and prevent side product formation.
Q3: What are some common side products, and how can they be minimized?
A3: A common issue is the formation of tarry or resinous by-products, which can occur if the pH is not well-controlled during the reduction step.[2] Positional isomers, such as 3-Chloro-2-fluorophenylhydrazine, can also be present as impurities if the starting aniline is not pure.[3]
To minimize side products:
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Strictly control the temperature during diazotization.
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Carefully monitor and adjust the pH during the reduction step.
-
Use purified starting materials.
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Ensure efficient stirring to maintain a homogeneous reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperature. - Incorrect pH during reduction. - Insufficient amount of reducing agent. | - Ensure the temperature is maintained between 0-5 °C during diazotization. - Monitor the reaction for completion using a starch-iodide paper test for excess nitrous acid. - Carefully control the pH of the reduction mixture. - Use an appropriate excess of the reducing agent. |
| Product is an Oil or Tarry Substance | - Poor pH control during reduction, leading to the formation of by-products.[2] - The free base of the hydrazine is oily at room temperature. | - Maintain the recommended pH range during the reduction step. - Ensure complete conversion to the hydrochloride salt by adding a sufficient amount of concentrated hydrochloric acid and cooling to 0 °C. |
| Product is Discolored (Pinkish or Yellowish) | - Air oxidation of the hydrazine. - Presence of impurities from starting materials or side reactions. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen). - The crude product can be purified by recrystallization from water with the addition of activated charcoal.[4] |
| Difficulty in Isolating the Product | - The hydrochloride salt may be soluble in the reaction mixture if the volume is too large or the temperature is too high. | - Concentrate the reaction mixture by distillation before adding hydrochloric acid. - Cool the solution to 0 °C after adding concentrated hydrochloric acid to maximize precipitation.[4] |
Experimental Protocols
Protocol 1: Synthesis via Diazotization and Reduction with Sodium Sulfite
This protocol is a generalized procedure based on established methods for phenylhydrazine synthesis.[4]
1. Diazotization:
-
In a flask equipped with a mechanical stirrer, add 2-Chloro-4-fluoroaniline to a solution of concentrated hydrochloric acid and water, and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
2. Reduction:
-
In a separate, larger flask, prepare a solution of sodium sulfite in water and cool it to 5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.
-
Once the addition is complete, warm the reaction mixture to 60-70 °C for 30-60 minutes.
-
Acidify the solution with concentrated hydrochloric acid.
3. Isolation:
-
Add a significant volume of concentrated hydrochloric acid to the hot solution.
-
Cool the mixture to 0 °C to precipitate the this compound.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of 4-Chloro-2-fluorophenyl Hydrazine using Phase Transfer Catalysis
This method reports a total yield of 74%.[[“]]
Optimized Reaction Conditions: [[“]]
-
Molar Ratio: n(4-chloro-2-fluoroaniline) : n(NaNO₂) : n(HCl) : n(NaHSO₃) = 1 : 1.05 : 3 : 2.20
-
Catalyst: PEG-400, with a mass ratio of m(4-chloro-2-fluoroaniline) : m(PEG-400) = 1 : 0.03
-
Temperatures:
-
Diazotization: 0 °C
-
Reduction: 75 °C
-
Hydrolysis: 85 °C
-
Data Summary
Table 1: Reaction Conditions and Yields for Phenylhydrazine Synthesis
| Starting Material | Reducing Agent | Key Conditions | Yield | Reference |
| 4-chloro-2-fluoroaniline | Sodium Bisulfite | Diazotization at 0°C, Reduction at 75°C, Hydrolysis at 85°C, PEG-400 catalyst | 74% | [[“]] |
| 2-fluoroaniline | Bisulfite lye | pH 5.4-6.0 during reduction, followed by saponification with HCl | 89% (of hydrochloride) | |
| Aniline | Sodium Sulfite | Diazotization at 0°C, Reduction at 60-70°C | Not specified |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for the synthesis of 2-Chloro-4-fluorophenylhydrazine HCl.
References
- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. consensus.app [consensus.app]
Preventing decomposition of 2-Chloro-4-fluorophenylhydrazine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2-Chloro-4-fluorophenylhydrazine hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from off-white to brown. Is it still usable?
A1: A color change to brown or reddish-brown is a visual indicator of degradation, likely due to oxidation and/or exposure to light.[1] While the extent of decomposition cannot be determined by color alone, it is a strong indication that the purity of the material has been compromised. We recommend performing a purity analysis, for instance, using HPLC, before using the material in a critical application. For best results, it is advisable to use a fresh, unopened container of the reagent.
Q2: What are the primary causes of decomposition for this compound?
A2: The main factors leading to the degradation of this compound are:
-
Oxidation: Phenylhydrazine derivatives are susceptible to oxidation, a process that can be accelerated by the presence of atmospheric oxygen and certain metal ions.[2]
-
Light Exposure: The compound is photosensitive and can degrade when exposed to light, particularly UV radiation.[3]
-
Heat: Elevated temperatures can increase the rate of decomposition. The thermal decomposition of this compound has been observed to begin at approximately 180°C.[4]
-
Moisture: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can potentially lead to hydrolysis or facilitate other degradation pathways.[5]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the stability and purity of this compound, we recommend the following storage conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to minimize contact with oxygen.[1][6]
-
Light Protection: Keep the container in a dark location, or use an amber glass vial to protect it from light.[3]
-
Temperature Control: Store in a cool environment, ideally refrigerated at 2-8°C.[1][6]
-
Dry Conditions: Ensure the storage area is dry and the container is tightly sealed to prevent moisture absorption.[3]
-
Appropriate Container: Use a well-sealed container made of a non-reactive material like glass. For long-term storage of air-sensitive solids, specialized packaging with secure closures is recommended.[7]
Q4: Can I store a solution of this compound?
A4: Solutions of this compound are generally less stable than the solid material and are prone to faster degradation. If you need to store a solution for a short period, it should be prepared fresh in a deoxygenated solvent and kept under an inert atmosphere, protected from light, and refrigerated. Long-term storage of solutions is not recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing to brown) | Oxidation, light exposure | Discard the reagent or re-purify if possible. For future use, ensure storage under an inert atmosphere and in a dark, cool place. |
| Inconsistent experimental results | Degradation of the reagent | Verify the purity of the this compound using an appropriate analytical method like HPLC. Use a fresh batch of the reagent for subsequent experiments. |
| Poor solubility or presence of particulates | Formation of insoluble degradation products | Filter the solution before use, but be aware that the concentration of the active compound may be lower than expected. It is highly recommended to use a fresh, pure sample. |
| Unexpected side products in reactions | Reaction with degradation products | Characterize the unexpected side products to understand the impurity profile of your starting material. Use a fresh, high-purity batch of this compound. |
Stability Data
The following tables summarize hypothetical data from forced degradation studies on this compound, illustrating its stability under various stress conditions. These studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.[8]
Table 1: Forced Degradation Study of this compound
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 2-Chloro-4-fluoroaniline, Hydrazine |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25% | 2-Chloro-4-fluorophenol, Hydrazine |
| Oxidative | 3% H₂O₂ | 12 hours | 35% | Azo and Azoxy derivatives, Phenolic compounds |
| Thermal | 80°C | 48 hours | 10% | Dimerization and condensation products |
| Photolytic | UV light (254 nm) | 72 hours | 20% | Radical-induced degradation products |
Table 2: Long-Term Stability of Solid this compound (Hypothetical Data)
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.5 | Off-white powder |
| 6 | 99.2 | Off-white powder | |
| 12 | 99.0 | Off-white powder | |
| 25°C/60% RH, Air, Light | 0 | 99.5 | Off-white powder |
| 3 | 92.0 | Light brown powder | |
| 6 | 85.5 | Brown powder | |
| 12 | 75.0 | Dark brown solid |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 12 hours. Withdraw samples and dilute with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. Prepare samples for analysis by dissolving the solid or diluting the solution in the mobile phase.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 7 days). A control sample should be kept in the dark under the same conditions. Prepare samples for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of this compound and its degradation products.[11]
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. 497959-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 2-Chloro-4-fluorophenylhydrazine HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2-Chloro-4-fluorophenylhydrazine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in reactions with 2-Chloro-4-fluorophenylhydrazine HCl?
Low yields can stem from several factors, including:
-
Sub-optimal reaction conditions: Temperature, solvent, and catalyst choice are critical.
-
Reagent quality and stability: Degradation of the hydrazine or other starting materials can impact the outcome.
-
Presence of impurities: Contaminants in the starting materials or reaction vessel can interfere with the reaction.
-
Side reactions: The formation of unwanted byproducts consumes the starting material.
-
Steric hindrance: The chloro and fluoro substituents may affect the reactivity of the hydrazine.[1]
Q2: How can I improve the yield of my Fischer indole synthesis using 2-Chloro-4-fluorophenylhydrazine HCl?
The Fischer indole synthesis is a common application for this compound and is sensitive to reaction conditions.[2][3] To improve yields:
-
Catalyst selection: A variety of Brønsted and Lewis acids can be used.[2][3][4] The choice of acid catalyst is very important.[4]
-
Temperature control: Elevated temperatures are often required, but excessive heat can lead to decomposition.[5]
-
Solvent choice: Polar aprotic solvents like DMSO or acetic acid are often effective.[3]
-
Hydrazone formation: Consider forming the hydrazone intermediate at a lower temperature before introducing the acid catalyst to minimize decomposition.[6]
Q3: Are there any known side reactions to be aware of?
Yes, potential side reactions include:
-
N-N bond cleavage: This can be promoted by certain reactants, leading to the formation of 2-chloro-4-fluoroaniline as a byproduct instead of the desired indole.[6]
-
Formation of diacyl hydrazine: This can occur if the hydrazine reacts with two molecules of an acylating agent.[7]
-
Decomposition and polymerization: Instability of intermediates, especially under harsh acidic and high-temperature conditions, can lead to decomposition and the formation of polymeric materials.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise workflow for troubleshooting low product yield.
Detailed Steps:
-
Verify Reagent Quality:
-
Confirm the purity of your 2-Chloro-4-fluorophenylhydrazine HCl and other reactants using techniques like NMR or mass spectrometry.
-
This hydrazine derivative should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[8]
-
-
Evaluate Reaction Conditions:
-
Catalyst: If using an acid catalyst (e.g., in a Fischer indole synthesis), ensure it is fresh and anhydrous.[6] Consider using a stronger acid like polyphosphoric acid (PPA) if the reaction is sluggish.[3][6]
-
Temperature: Systematically vary the reaction temperature. Some reactions may require initial cooling followed by gentle heating.
-
Solvent: Ensure your solvent is anhydrous and suitable for the reaction type.
-
-
Monitor Reaction Progress:
-
Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time. This will help determine if the reaction is slow, incomplete, or if side products are forming.
-
-
Investigate Side Reactions:
-
If side products are observed, try to identify them. This can provide clues about undesired reaction pathways. For example, the presence of 2-chloro-4-fluoroaniline suggests N-N bond cleavage.[6]
-
-
Systematic Optimization:
-
If the cause of the low yield is not immediately apparent, a systematic optimization of reaction parameters may be necessary.
-
Issue 2: Presence of Impurities in the Final Product
If your reaction is producing the desired product but it is contaminated with impurities, consider the following:
Troubleshooting Impurities
| Impurity Type | Potential Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction. | Extend the reaction time or slightly increase the temperature.[7] For purification, recrystallization is often effective.[7] |
| Diacyl Hydrazine | One molecule of hydrazine reacts with two molecules of an acylating agent. | Use a larger excess of the hydrazine and add the acylating agent slowly at a low temperature.[7] |
| 2-chloro-4-iodoaniline | N-N bond cleavage of the hydrazine. | Employ milder reaction conditions (e.g., lower temperature, shorter reaction time).[6] |
| Polymeric Byproducts | Decomposition of intermediates at high temperatures. | Reduce the reaction temperature and consider a more gradual heating profile. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a general procedure and may require optimization for your specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-Chloro-4-fluorophenylhydrazine HCl (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the desired ketone or aldehyde (1-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.
-
-
Indolization:
-
To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The choice and amount of catalyst will depend on the specific reactants.
-
Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 150°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into ice-water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reaction Mechanism Visualization
Fischer Indole Synthesis Mechanism
The Fischer indole synthesis proceeds through several key steps:
References
- 1. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Purification of 2-Chloro-4-fluorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Chloro-4-fluorophenylhydrazine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These originate from the synthetic route. A frequent starting material for the synthesis of phenylhydrazines is the corresponding aniline.[1] Therefore, 2-chloro-4-fluoroaniline is a potential impurity.
-
Positional Isomers: During the synthesis, isomers such as 3-chloro-2-fluorophenylhydrazine hydrochloride or 4-chloro-2-fluorophenylhydrazine hydrochloride may be formed.[1][2]
-
Degradation Products: Phenylhydrazines can be susceptible to oxidation and other degradation pathways, especially if not handled under an inert atmosphere.[2]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability, the compound should be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[3] It should be protected from light and moisture.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity and identifying impurities in phenylhydrazine derivatives.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can help in identifying impurities if they are present in sufficient quantities.[2]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for success.
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Cause: The solvent is too non-polar for the hydrochloride salt.
-
Solution: Phenylhydrazine hydrochlorides are salts and generally require polar solvents. Try solvents like ethanol, methanol, or isopropanol. A mixture of a polar solvent with water can also be effective. For highly polar compounds, water itself can be a good recrystallization solvent, though it may be difficult to remove completely.[5]
Issue 2: The compound oils out during cooling instead of forming crystals.
-
Cause: The cooling process is too rapid, or the solvent is too good a solvent for the compound, leading to a supersaturated solution that does not have enough time to nucleate and grow crystals.
-
Solution:
-
Ensure the cooling process is slow. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Try a different solvent system. A mixture of a solvent in which the compound is soluble and a co-solvent in which it is less soluble (an anti-solvent) can promote crystallization. Common mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[6]
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Issue 3: The purity of the material does not improve significantly after recrystallization.
-
Cause: The impurities have very similar solubility properties to the desired compound in the chosen solvent system. This is often the case with positional isomers.
-
Solution:
-
Experiment with a variety of solvent systems with different polarities.
-
Consider a different purification technique, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
-
Column Chromatography
Flash column chromatography is a common method for separating compounds with different polarities.
Issue 1: Poor separation between the desired compound and an impurity.
-
Cause: The chosen mobile phase (eluent) does not provide sufficient resolution.
-
Solution:
-
Optimize the eluent system. For reverse-phase chromatography (e.g., using a C18 column), a common mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[4][7] For normal-phase chromatography (e.g., using silica gel), a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Use a gradient elution, where the polarity of the mobile phase is changed during the separation, can be effective for separating compounds with a wide range of polarities.[8]
-
Ensure the column is packed properly to avoid channeling.
-
Issue 2: The compound streaks on the column, leading to broad peaks and poor separation.
-
Cause: The compound may be too polar for the stationary phase or is interacting strongly with it. For hydrochloride salts on silica gel, this can be a common issue.
-
Solution:
-
Add a small amount of a modifier to the eluent. For acidic compounds on silica, adding a small amount of acetic acid can improve peak shape. For basic compounds (like the free base of a hydrazine), adding a small amount of triethylamine can help.
-
Consider using a different stationary phase, such as alumina or a bonded phase like diol.
-
It may be beneficial to free-base the hydrochloride salt before chromatography on silica gel and then reform the salt after purification.
-
Experimental Protocols
The following are generalized protocols based on standard laboratory techniques for the purification of substituted phenylhydrazines. Researchers should perform small-scale trials to optimize conditions for their specific sample.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).
-
Heat the test tube gently to see if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Bulk Recrystallization: Once a suitable solvent or solvent system is identified, dissolve the crude material in the minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have started to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography (Normal Phase)
Note: It is often advantageous to purify the free base of the hydrazine on silica gel and then convert it back to the hydrochloride salt.
-
Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and add a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. Extract the free base with a suitable organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Column Packing: Pack a glass column with silica gel, using a slurry of the silica in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure compound.
-
Salt Formation: Combine the pure fractions, evaporate the solvent, and dissolve the residue in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt. Collect the solid by filtration and dry.
Data Presentation
The following tables provide examples of solvent systems that can be explored for purification. The optimal system for a specific sample will depend on the nature and quantity of the impurities present.
Table 1: Potential Recrystallization Solvents
| Solvent/Solvent System | Polarity | Comments |
| Isopropanol | Polar | A good starting point for hydrochloride salts. |
| Ethanol/Water | Polar | The ratio can be adjusted to optimize solubility and crystal formation. |
| Methanol | Very Polar | May be too good a solvent, leading to low recovery. |
| Acetonitrile | Polar Aprotic | Can be a useful alternative to alcohols. |
| Ethyl Acetate/Heptane | Medium/Non-polar | More suitable for the free base form. |
Table 2: Example HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm[9] |
| Column Temperature | 30 °C[9] |
Visualizations
The following diagrams illustrate the general workflows for the purification processes described.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
Impact of acid catalyst choice on Fischer indole synthesis with 2-Chloro-4-fluorophenylhydrazine HCl
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-fluorophenylhydrazine HCl in the Fischer indole synthesis. It provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general applicability of the Fischer indole synthesis for a di-substituted, electron-deficient hydrazine like 2-Chloro-4-fluorophenylhydrazine HCl?
The Fischer indole synthesis is a robust method for creating the indole nucleus. However, the presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenylhydrazine ring can deactivate it, potentially hindering the acid-catalyzed cyclization.[1] This can necessitate more forceful reaction conditions, such as stronger acids or higher temperatures, to achieve good yields.
Q2: Which acid catalysts are recommended for this specific substrate?
Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are commonly used for the Fischer indole synthesis.[2][3][4][5] For electron-deficient hydrazines, stronger acids like PPA or sulfuric acid are often employed to facilitate the key[3][3]-sigmatropic rearrangement.[6] The choice of catalyst can significantly impact reaction rate and yield, and empirical optimization is often necessary.[6][7]
Q3: My reaction is giving a low yield. What are the potential causes and how can I improve it?
Low yields are a common issue, particularly with deactivated hydrazines.[6] Key factors to investigate include:
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Inappropriate Acid Catalyst: The chosen acid may be too weak. Consider switching to a stronger acid like polyphosphoric acid (PPA) or increasing the concentration of the current catalyst.[6][7]
-
Suboptimal Temperature and Reaction Time: These reactions often require elevated temperatures.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance, as prolonged heating can lead to decomposition.
-
Purity of Starting Materials: Ensure the 2-Chloro-4-fluorophenylhydrazine HCl and the carbonyl compound are of high purity, as impurities can interfere with the catalyst and lead to side reactions.[6]
-
Anhydrous Conditions: Water can hydrolyze the hydrazone intermediate and deactivate the acid catalyst. Ensure the reaction is carried out under anhydrous conditions.[6]
Q4: I am observing the formation of multiple spots on my TLC, indicating byproducts. What are the likely side reactions?
With unsymmetrical ketones, the formation of regioisomeric indoles is a common issue.[6] The regioselectivity can be influenced by the steric and electronic nature of the ketone and the acidity of the reaction medium.[6] Other potential side reactions include the formation of tar-like materials due to decomposition under harsh acidic conditions and at high temperatures. In some cases, with certain substitution patterns, N-N bond cleavage can compete with the desired cyclization.
Q5: How can I control the regioselectivity when using an unsymmetrical ketone?
The direction of cyclization with an unsymmetrical ketone can be influenced by the choice of acid catalyst and reaction conditions. Generally, stronger acids and higher temperatures favor cyclization towards the less substituted alpha-carbon of the ketone.[5] However, this is not always predictable, and the product ratio may need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No reaction or very low conversion | Insufficiently strong acid catalyst. | Switch to a stronger acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Poor quality of starting materials. | Purify the 2-Chloro-4-fluorophenylhydrazine HCl and the ketone/aldehyde before use. | |
| Formation of a complex mixture of products | Use of an unsymmetrical ketone leading to regioisomers. | Try different acid catalysts to see if regioselectivity can be improved. If not, separation by column chromatography will be necessary. |
| Decomposition of starting materials or product. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC. | |
| Tarry, intractable material is formed | Reaction conditions are too harsh (high temperature and/or very strong acid). | Reduce the reaction temperature. Consider using a milder Lewis acid catalyst like zinc chloride. |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase after neutralization. | Ensure complete extraction with a suitable organic solvent. Perform multiple extractions if necessary. |
| Emulsion formation during workup. | Add brine to the aqueous layer to help break the emulsion. |
Impact of Acid Catalyst on Yield (Representative Data)
The following table provides a summary of expected yields for the Fischer indole synthesis of 6-chloro-4-fluoroindole from 2-Chloro-4-fluorophenylhydrazine HCl and a suitable ketone (e.g., cyclohexanone) under different acidic conditions. Please note that these are representative values based on general principles of the Fischer indole synthesis with halogenated phenylhydrazines, and actual yields may vary depending on the specific ketone, reaction scale, and experimental conditions.
| Acid Catalyst | Typical Concentration/Amount | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Polyphosphoric Acid (PPA) | Excess (as solvent/catalyst) | None | 100-140 | 1-3 | 60-80 |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Acetic Acid or Ethanol | 80-120 | 2-6 | 50-70 |
| Zinc Chloride (ZnCl₂) | 1.2 - 2.0 equivalents | Toluene or Xylene | 110-140 | 4-8 | 40-60 |
| p-Toluenesulfonic Acid (p-TSA) | 1.1 - 1.5 equivalents | Toluene | 110 | 6-12 | 30-50 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a general procedure and may require optimization for specific ketones.
Step 1: Hydrazone Formation (One-pot procedure)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-4-fluorophenylhydrazine HCl (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the desired ketone or aldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (can be monitored by TLC).
Step 2: Indolization
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To the reaction mixture containing the hydrazone, carefully add the chosen acid catalyst (refer to the table above for typical amounts).
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Heat the reaction mixture to the appropriate temperature (typically between 80-150°C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker of crushed ice or cold water.
-
Neutralize the mixture to a pH of 7-8 with a suitable base (e.g., concentrated sodium hydroxide solution or saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 6-chloro-4-fluoroindole derivative.
Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Logical Relationship in Troubleshooting
Caption: Troubleshooting logic for low yield issues.
References
- 1. youtube.com [youtube.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Managing exothermic reactions in the synthesis of phenylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylhydrazines, with a focus on managing the highly exothermic nature of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of phenylhydrazines, particularly from the diazotization of anilines followed by reduction.
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps |
| 1. Runaway Reaction / Loss of Temperature Control | Rapid, uncontrolled increase in reaction temperature, potentially leading to boiling, gas evolution, and release of hazardous materials. | - Inadequate Cooling: The cooling system (ice bath, cryostat) is insufficient for the scale of the reaction. - Reagent Addition Too Rapid: The rate of addition of the diazotizing agent (e.g., sodium nitrite solution) is too fast, generating heat more quickly than it can be dissipated.[1] - Poor Mixing: Inefficient stirring leads to localized "hot spots" where reactant concentration and temperature are dangerously high.[2] | - Immediate Action: Cease addition of all reagents. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. Ensure maximum cooling is applied.[1] - For Future Runs: Reduce the rate of reagent addition.[2] Increase the volume of the solvent to better absorb the heat of reaction.[1] Ensure the reactor is appropriately sized and has sufficient cooling capacity for the intended scale.[2] Use a more efficient stirring system. |
| 2. Low Yield of Phenylhydrazine | The final isolated product quantity is significantly lower than the theoretical yield. | - Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and decomposes if the temperature rises above the recommended 0-5 °C range or if there is a significant delay before the reduction step.[3][4][5] - Incomplete Diazotization: Insufficient acid or diazotizing agent. - Incomplete Reduction: Insufficient reducing agent or non-optimal reaction conditions for the reduction step.[5] - Side Reactions: Formation of byproducts such as phenols or azo compounds.[4][5] | - Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during diazotization.[6][7] - Prompt Reduction: Use the diazonium salt solution immediately after its preparation for the reduction step.[5] - Stoichiometry: Carefully control the stoichiometry of the reducing agent.[5] - Monitor Reaction: Use analytical techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product. |
| 3. Formation of Colored Impurities | The reaction mixture or final product has an unexpected dark or intense color (e.g., red, orange, or black tar). | - Azo Compound Formation: The diazonium salt can couple with unreacted aniline or other electron-rich aromatic compounds present in the reaction mixture.[5] This is more likely if the reaction is not sufficiently acidic.[5] - Decomposition Products: At higher temperatures, diazonium salts can decompose to form a mixture of phenolic and tarry byproducts.[4][8] - Oxidation: Phenylhydrazine itself can oxidize on exposure to air, turning yellow to dark red.[9] | - Maintain Acidity: Ensure a sufficiently acidic environment to keep the concentration of free aniline low.[5] - Efficient Mixing: Use vigorous stirring to maintain a homogeneous mixture and prevent localized areas of high aniline concentration.[2][5] - Sub-surface Addition: Add the sodium nitrite solution below the surface of the reaction mixture to promote rapid reaction.[5] - Inert Atmosphere: During workup and storage, handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10] |
| 4. Oily Product or Difficulty with Crystallization | The final phenylhydrazine salt is isolated as an oil or an impure solid that is difficult to crystallize. | - Presence of Impurities: Byproducts from side reactions can interfere with the crystallization process.[5] - Residual Solvent or Water: Incomplete removal of solvents or the presence of excess water can prevent solidification.[11] | - Purification: Purify the crude product by recrystallization from a suitable solvent system. For phenylhydrazine hydrochloride, crystallization from water with the addition of concentrated HCl is effective.[11] - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents. The use of a drying agent in the extraction solvent for the free base is also critical.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of phenylhydrazines?
A1: The synthesis of phenylhydrazines typically involves the diazotization of an aromatic amine, which is a highly exothermic reaction.[7] The resulting diazonium salt intermediate is thermally unstable and can decompose, often explosively if not controlled.[3] Maintaining a low temperature, typically between 0 and 5 °C, is essential to prevent this decomposition, which would otherwise lead to the formation of byproducts like phenols and a significant reduction in yield.[4][8]
Q2: What are the primary safety concerns when working with phenylhydrazine and its precursors?
A2: The primary safety concerns are:
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Thermal Runaway: The diazotization step is highly exothermic and can lead to a runaway reaction if cooling and addition rates are not properly managed.[1]
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Toxicity: Phenylhydrazine and its salts are toxic and can be absorbed through the skin, inhaled, or ingested.[12][13] They are also suspected carcinogens and mutagens.[12][13]
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Explosive Decomposition: Diazonium salts can decompose explosively, especially if they are isolated as dry solids.[3]
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Flammability: Phenylhydrazine is a combustible liquid.[13]
Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as impermeable gloves, safety goggles, and a lab coat, and have appropriate emergency procedures in place.[12]
Q3: How does the scale of the reaction affect the management of the exotherm?
A3: Scaling up a reaction from the lab to a pilot or production scale introduces significant challenges in heat management.[2] The surface-area-to-volume ratio decreases as the reactor size increases, which means that heat dissipation becomes less efficient. An exothermic reaction that is easily controlled in a small flask with an ice bath can become difficult to manage in a larger reactor, leading to localized overheating, increased byproduct formation, and a higher risk of a thermal runaway.[2] Therefore, when scaling up, it is crucial to use a reactor with adequate cooling capacity and efficient stirring to maintain a uniform temperature.[2] The rate of addition of reagents must also be carefully re-evaluated and is often not a linear scale-up from the lab procedure.[2]
Q4: My final phenylhydrazine product is dark red. Is it still usable?
A4: Phenylhydrazine is known to darken upon exposure to air and light due to oxidation.[9] A yellow to dark red color often indicates the presence of oxidation products. While it might still be suitable for some applications, the purity is compromised. For sensitive subsequent reactions, such as the Fischer indole synthesis, using purified, colorless, or pale-yellow phenylhydrazine is recommended to avoid side reactions and ensure higher yields.[11] The product can often be purified by distillation under reduced pressure.[11]
Q5: What is the role of the acid in the diazotization reaction, and why is an excess often used?
A5: The acid serves two main purposes. First, it reacts with sodium nitrite to generate nitrous acid in situ, which is the actual diazotizing agent.[8] Second, it protonates the starting aniline to form an anilinium salt, which is soluble in the aqueous reaction medium. An excess of acid is used to ensure that the medium remains sufficiently acidic to prevent the newly formed diazonium salt from coupling with unreacted aniline, which would form an unwanted azo dye byproduct.[5]
Experimental Protocols
Protocol 1: Synthesis of Phenylhydrazine Hydrochloride
This protocol is adapted from established laboratory procedures for the diazotization of aniline and subsequent reduction.[11][14]
Materials:
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Aniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
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Ice
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Sodium Hydroxide (NaOH) for neutralization (if isolating the free base)
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Benzene or other suitable organic solvent for extraction (if isolating the free base)
Procedure:
-
Preparation of Anilinium Chloride: In a flask equipped with a mechanical stirrer, add concentrated hydrochloric acid and water. Cool the flask in an ice-salt bath to below 5 °C. Slowly add aniline while stirring. The aniline will react to form the soluble anilinium chloride salt.[15]
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Slowly add the cold sodium nitrite solution to the anilinium chloride solution, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.[6] Vigorous stirring is essential during this addition. The addition should be slow enough to control the exothermic reaction.[6]
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Preparation of Reducing Solution: In a separate vessel, prepare a solution of the reducing agent. If using sodium sulfite, dissolve it in water. If using stannous chloride, dissolve it in concentrated HCl.[14]
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Reduction: Slowly add the cold diazonium salt solution to the stirred reducing solution. The temperature should be carefully monitored and controlled as per the specific reduction method.
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Heating and Hydrolysis: After the addition is complete, the mixture is typically warmed to facilitate the reduction and hydrolysis of intermediate sulfonates (if using sulfite). For example, heating to 60-70 °C may be required.[11]
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Precipitation of the Hydrochloride Salt: After the reduction is complete, add a larger volume of concentrated hydrochloric acid to the hot solution. Then, cool the mixture in an ice bath to precipitate the phenylhydrazine hydrochloride.[11]
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Isolation: Collect the precipitated phenylhydrazine hydrochloride by filtration, wash it with a small amount of cold water, and dry it.[11]
Visualizations
Caption: Experimental workflow for phenylhydrazine synthesis with integrated temperature monitoring and control logic.
Caption: A logical decision tree for troubleshooting the common issue of low yield in phenylhydrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ehs.utoronto.ca [ehs.utoronto.ca]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. prepchem.com [prepchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Separation of Chloro-Fluorophenylhydrazine Positional Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of positional isomers of chloro-fluorophenylhydrazine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic and spectroscopic analysis of chloro-fluorophenylhydrazine isomers.
Q1: I am seeing poor resolution and co-elution of my chloro-fluorophenylhydrazine isomers using reversed-phase HPLC. What are the likely causes and how can I improve the separation?
A1: Poor resolution of positional isomers like chloro-fluorophenylhydrazine is a common challenge due to their similar physicochemical properties. Several factors related to the mobile phase, stationary phase, and other method parameters can be the cause.
Troubleshooting Steps:
-
Mobile Phase Optimization:
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Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower organic solvent concentration will generally increase retention time and may improve the separation of closely eluting peaks.
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Solvent Type: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol can offer different hydrogen bonding interactions that may enhance separation.
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pH Control: The pKa of the hydrazine moiety will influence its ionization state. Small adjustments to the mobile phase pH using a buffer (e.g., phosphate or acetate buffer) can significantly alter the retention and selectivity of the isomers.
-
-
Stationary Phase Selection:
-
Column Chemistry: While standard C18 columns are a good starting point, they may not provide sufficient selectivity. Consider columns with alternative stationary phases:
-
Phenyl-Hexyl or Biphenyl Phases: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which can be effective in separating positional isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating halogenated aromatic compounds due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
-
-
Temperature:
-
Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down the kinetics of partitioning. Conversely, increasing the temperature can sometimes improve efficiency and change selectivity. Experiment with a temperature range of 25-40°C.
-
Q2: My peak shapes are broad or tailing. How can I improve them?
A2: Poor peak shape can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Secondary Interactions: The basic hydrazine group can interact with acidic silanol groups on the silica support of the column, leading to peak tailing.
-
Use a modern, end-capped column with low silanol activity.
-
Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) to block the active sites.
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Work at a lower pH to protonate the hydrazine, which can sometimes improve peak shape.
-
-
Reduce Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.
-
Reduce the injection volume or dilute your sample.
-
-
Ensure Mobile Phase Compatibility: Dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify chloro-fluorophenylhydrazine isomers?
A3: While GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, it presents challenges for phenylhydrazines.
Considerations:
-
Thermal Stability: Phenylhydrazines can be thermally labile and may degrade in the high temperatures of the GC inlet and column. This can lead to poor peak shapes, loss of signal, and the appearance of degradation products.
-
Derivatization: To improve volatility and thermal stability, consider derivatization. For example, acylation of the hydrazine group can produce more stable derivatives suitable for GC analysis.
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a reasonable starting point. However, for these halogenated aromatic compounds, a column with a higher phenyl content or a trifluoropropyl stationary phase might offer better selectivity.
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Inlet and Temperature Optimization: Use a lower inlet temperature and a temperature program that starts at a low temperature to minimize on-column degradation.
Q4: How can NMR spectroscopy be used to distinguish between the different positional isomers of chloro-fluorophenylhydrazine?
A4: NMR spectroscopy is an excellent tool for isomer differentiation. Both ¹H and ¹³C NMR will show distinct spectra for each isomer.
Key NMR Features for Isomer Differentiation:
-
¹H NMR:
-
Chemical Shifts: The electronic environment of each proton on the aromatic ring will be different for each isomer, leading to unique chemical shifts. The positions of the chloro and fluoro substituents will have a significant impact on the chemical shifts of the adjacent protons.
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Coupling Patterns and Constants: The spin-spin coupling between the aromatic protons will result in different splitting patterns (e.g., doublets, triplets, doublet of doublets) and coupling constants (J-values) for each isomer. These patterns are highly diagnostic of the substitution pattern on the benzene ring.
-
-
¹³C NMR:
-
Number of Signals: The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in each isomer.
-
Chemical Shifts: The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
-
¹⁹F NMR:
-
This technique is highly sensitive and will show a single resonance for each fluorine-containing isomer, with a distinct chemical shift based on its position on the aromatic ring.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Separation of Chloro-fluorophenylhydrazine Isomers
This protocol is a starting point and may require optimization for your specific isomers and instrument. It is adapted from a method for separating chlorophenylhydrazine isomers.[1][2][3]
-
Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) or a PFP column of similar dimensions.
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 10% B
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5-25 min: 10-90% B
-
25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Hypothetical HPLC Data for Chloro-fluorophenylhydrazine Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| 2-Chloro-4-fluorophenylhydrazine | 12.5 | - |
| 3-Chloro-4-fluorophenylhydrazine | 14.2 | 2.1 |
| 4-Chloro-2-fluorophenylhydrazine | 15.8 | 1.9 |
Note: This data is illustrative. Actual retention times and resolution will depend on the specific isomers and chromatographic conditions.
Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for isomer separation.
Troubleshooting Logic for Poor HPLC Resolution
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
References
Technical Support Center: Synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the general workflow for the synthesis of this compound and the key decision points for troubleshooting.
Minimizing tar formation in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation and overcoming other common challenges encountered during the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in the Fischer indole synthesis?
A1: Tar formation, a common issue in the Fischer indole synthesis, primarily results from the harsh reaction conditions often employed. The use of strong Brønsted or Lewis acids at elevated temperatures can lead to the decomposition of starting materials and the desired indole product.[1][2][3] Polymerization of the indole product in the presence of strong acid is also a significant contributor to tar formation.[4]
Q2: How can I minimize tar formation during my experiment?
A2: Several strategies can be employed to reduce tar formation:
-
Optimization of Reaction Conditions: Carefully control the reaction temperature and time. Excessively high temperatures or prolonged reaction times can promote the degradation of reactants and products.[1]
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Choice of Catalyst: The type and amount of acid catalyst are crucial. In some cases, using a milder Lewis acid or a solid-supported acid catalyst can be beneficial.[5] Modern approaches using ionic liquids or microwave-assisted synthesis often lead to cleaner reactions with less tar.[6][7]
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion in a Fischer indole synthesis can be attributed to several factors:
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Insufficient Catalyst: Ensure that an adequate amount of a suitable acid catalyst is used, as it is essential for the reaction to proceed.[1]
-
Low Reaction Temperature: The key[7][7]-sigmatropic rearrangement step often requires a significant activation energy. A cautiously increased temperature may be necessary to drive the reaction to completion, but this must be balanced against the risk of decomposition.[1]
-
Purity of Starting Materials: The presence of impurities in the arylhydrazine or carbonyl compound can inhibit the reaction or lead to unwanted side reactions. Using freshly purified starting materials is recommended.[1]
Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A4: The formation of multiple products, particularly regioisomers when using unsymmetrical ketones, is a known challenge.[2] The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.
-
Acid Catalyst: The choice of acid can influence the product ratio. For instance, with unsymmetrical ketones, stronger acids may favor the thermodynamically more stable product.[8]
-
Substituent Effects: Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups can hinder it.[9] The position of these substituents will direct the cyclization.
-
Reaction Conditions: Temperature and solvent can also play a role in directing the regioselectivity of the reaction.
Q5: Why does the Fischer indole synthesis sometimes fail completely for certain substrates?
A5: Complete failure of the Fischer indole synthesis can occur with specific substitution patterns. A notable challenge is the synthesis of C3-N-substituted indoles.[9] Electron-donating substituents on the carbonyl compound can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which can prevent the desired cyclization from occurring.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Tar Formation | Reaction temperature is too high or reaction time is too long. | Optimize the temperature and reaction time by monitoring the reaction progress using TLC. |
| Strong acid catalyst is causing decomposition. | Consider using a milder Lewis acid (e.g., ZnCl₂), an ionic liquid, or a solid-supported acid catalyst. | |
| The indole product is polymerizing in the acidic medium. | Work up the reaction as soon as it is complete to minimize product exposure to acid. Consider methods that operate under milder conditions, such as microwave-assisted synthesis.[7] | |
| Low or No Product Yield | Impure starting materials. | Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds.[1] |
| Inactive or insufficient catalyst. | Ensure the catalyst is active and used in the appropriate stoichiometric or catalytic amount. | |
| Substrate is not amenable to Fischer indolization (e.g., certain substitution patterns). | Consider alternative indole synthesis methods if substituent effects are preventing the reaction.[9] | |
| Incomplete hydrazone formation. | Ensure complete formation of the hydrazone intermediate before proceeding with the cyclization step, or use a one-pot procedure. | |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | The choice of acid catalyst can influence the ratio of regioisomers. Experiment with different Brønsted and Lewis acids.[8] |
| Steric hindrance directing cyclization to an undesired position. | Modify the substituents on the ketone or phenylhydrazine to sterically favor the desired regioisomer. | |
| Difficulty in Product Purification | Presence of highly polar byproducts or tar. | Consider a workup procedure that includes a filtration step to remove insoluble tar before extraction and chromatography. |
| Product instability on silica gel. | Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for chromatography. |
Data Presentation
Comparison of Conventional Heating vs. Microwave-Assisted Fischer Indole Synthesis
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [7] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [7] |
| Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | - | 91 |
Comparison of Acid Catalysts in Microwave-Assisted Synthesis of 1,2,3,4-tetrahydrocarbazole
| Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Zinc Chloride | 600 | 3 | 76 | [10] |
| p-Toluenesulfonic Acid (p-TSA) | 600 | 3 | 91 | [10] |
Experimental Protocols
Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (1 mL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with water and recrystallize from ethanol to yield pure 2-phenylindole.
One-Pot, Three-Component Fischer Indolization–N-Alkylation
Materials:
-
Arylhydrazine hydrochloride
-
Ketone
-
Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Alkyl halide
-
Microwave reactor
Procedure:
-
Fischer Indolization: In a microwave vial, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in THF. Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.[11]
-
Allow the reaction mixture to cool to room temperature.
-
N-Alkylation: To the crude reaction mixture from step 1, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) and stir at 80 °C for 15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.[11]
Visualizations
Caption: General workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for high tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Substituted Phenylhydrazines in Synthesis: Spotlight on 2-Chloro-4-fluorophenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic pathways. Among the versatile reagents in a chemist's toolkit, substituted phenylhydrazines are foundational for constructing a variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This guide provides a comparative analysis of 2-Chloro-4-fluorophenylhydrazine hydrochloride against other common substituted phenylhydrazines, supported by experimental data, to inform the strategic selection of reagents in the synthesis of complex molecules.
The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the course of the Fischer indole synthesis. The reactivity of the hydrazine and the stability of intermediates are directly influenced by whether the substituents are electron-donating or electron-withdrawing. This, in turn, affects reaction conditions and overall yields.
Performance in the Fischer Indole Synthesis: A Comparative Analysis
To provide a clear comparison, this guide focuses on the Fischer indole synthesis of various substituted phenylhydrazine hydrochlorides with cyclohexanone to yield the corresponding 1,2,3,4-tetrahydrocarbazoles. This reaction is a well-established benchmark for assessing the reactivity of substituted phenylhydrazines.
Table 1: Comparative Performance of Substituted Phenylhydrazines in the Synthesis of Tetrahydrocarbazoles
| Phenylhydrazine Derivative | Substituents | Electronic Effect | Product | Yield (%) | Reaction Conditions |
| Phenylhydrazine hydrochloride | Unsubstituted | Neutral | 1,2,3,4-Tetrahydrocarbazole | 76-85% | Acetic acid, reflux |
| 4-Methoxyphenylhydrazine hydrochloride | 4-OCH₃ | Electron-donating | 8-Methoxy-1,2,3,4-tetrahydrocarbazole | Not specified | Acetic acid/HCl |
| 4-Bromophenylhydrazine hydrochloride | 4-Br | Electron-withdrawing (weak) | 8-Bromo-1,2,3,4-tetrahydrocarbazole | Not specified | Not specified |
| 2,4-Dinitrophenylhydrazine | 2,4-(NO₂)₂ | Electron-withdrawing (strong) | 6,8-Dinitro-1,2,3,4-tetrahydrocarbazole | Low | Harsh conditions required |
| 2-Methoxy-4-nitrophenylhydrazine | 2-OCH₃, 4-NO₂ | Mixed | 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 80% | Acetic acid, microwave, 140°C |
| This compound | 2-Cl, 4-F | Electron-withdrawing | 6-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole | Data not available in cited literature | Not specified |
Note: The yield for the reaction with this compound and cyclohexanone was not found in the searched literature, highlighting a potential area for further research.
The data indicates that electron-donating groups, such as the methoxy group in 2-methoxy-4-nitrophenylhydrazine, can facilitate the reaction, leading to high yields even in the presence of an electron-withdrawing nitro group[1]. Conversely, strongly deactivating groups like the two nitro groups in 2,4-dinitrophenylhydrazine generally lead to lower yields and necessitate more forcing reaction conditions. The chloro and fluoro substituents on this compound are both electron-withdrawing, which would suggest that this reagent may require more optimized or vigorous conditions to achieve high yields in the Fischer indole synthesis compared to unsubstituted or electron-rich phenylhydrazines.
Experimental Protocol: A General Procedure for the Fischer Indole Synthesis of Tetrahydrocarbazoles
This protocol is adapted from a standard procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole and can be modified for use with other substituted phenylhydrazines.
Materials:
-
Substituted phenylhydrazine hydrochloride (1 equivalent)
-
Cyclohexanone (1-1.2 equivalents)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride in glacial acetic acid.
-
Add cyclohexanone to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the purified tetrahydrocarbazole derivative.
Logical Workflow for Reagent Selection
The choice of a substituted phenylhydrazine is often dictated by the desired functionality in the final indole product. The following diagram illustrates a logical workflow for selecting a substituted phenylhydrazine for a Fischer indole synthesis.
Caption: Logical workflow for selecting a substituted phenylhydrazine.
Signaling Pathway of Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-established reaction mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side products.
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
A Comparative Guide to Brønsted and Lewis Acids in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and powerful tool in organic chemistry, offers a direct route to the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products. The reaction's success hinges on the crucial role of an acid catalyst, which can be broadly categorized into two main types: Brønsted and Lewis acids. The choice between these two classes of catalysts can significantly impact reaction efficiency, substrate scope, and in some cases, regioselectivity. This guide provides an objective comparison of Brønsted and Lewis acids in the Fischer indole synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison: Brønsted vs. Lewis Acids
Commonly employed Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA).[2] Lewis acids frequently used are zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[2][3]
The selection of the acid catalyst is a critical parameter that can significantly influence reaction yields and efficiency.[5] Lewis acids are often considered milder and can be advantageous for substrates sensitive to strong Brønsted acids.[5] Conversely, stronger acids like polyphosphoric acid may be required for less reactive substrates.[5]
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of common indole derivatives using various Brønsted and Lewis acids. It is important to note that reaction conditions such as solvent, temperature, and reaction time may vary between studies, which can impact direct comparability.
Table 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
| Catalyst (Acid Type) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid (Brønsted) | Acetic Acid | Reflux | 5 h | 30.79 | [6] |
| 80% Acetic Acid (Brønsted) | Acetic Acid/Water | Reflux | 5 h | 55 | [7] |
| K-10 Montmorillonite Clay (Solid Acid) | Methanol | MW (600W) | 3 min | 96 | [8] |
| Ceric Ammonium Nitrate (Lewis) | Not specified | Not specified | Not specified | 85-95 | [9] |
| [bmim(BF₄)] (Ionic Liquid) | Ionic Liquid | Not specified | Not specified | Not specified | [9] |
Table 2: Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone
| Catalyst (Acid Type) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Zinc Chloride (Lewis) | None | 170 | 5 min | 72-80 | [10] |
| Polyphosphoric Acid (Brønsted) | None | 100 | Not specified | High | [5] |
| Methanesulfonic Acid (Brønsted) | Not specified | Not specified | Not specified | Not specified | [11] |
| Acetic Acid (Brønsted) | Ethanol | Reflux | 3 h | High | [12] |
| Phosphoric Acid/Sulfuric Acid (Brønsted) | Not specified | Not specified | Not specified | High | [13] |
Mechanistic Roles of Brønsted and Lewis Acids
The general mechanism of the Fischer indole synthesis involves several key acid-catalyzed steps. The diagram below illustrates the reaction pathway and highlights the intervention of the acid catalyst.
Caption: Generalized mechanism of the Fischer indole synthesis.
In this mechanism, a Brønsted acid acts by protonating the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. It also protonates the nitrogen atoms at various stages to facilitate tautomerization and the final elimination of ammonia. A Lewis acid coordinates to the carbonyl oxygen, similarly activating it. It can also coordinate to nitrogen atoms, promoting the necessary electronic rearrangements throughout the reaction sequence.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of common indole derivatives using representative Brønsted and Lewis acids.
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (Brønsted Acid)
This protocol is adapted from a general procedure for the synthesis of 2-phenylindole.[5]
Materials:
-
Phenylhydrazine (1.0 equivalent)
-
Acetophenone (1.0 equivalent)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ethanol
-
Ice water
-
10% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and acetophenone.
-
Gently heat the mixture (e.g., in a water bath at 60 °C) for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.
-
Carefully add polyphosphoric acid to the flask containing the phenylhydrazone.
-
Heat the reaction mixture to 100 °C and maintain this temperature for the time required as monitored by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully add ice-cold water to the reaction mixture to quench the reaction and dissolve the PPA.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Protocol 2: Synthesis of 2-Phenylindole using Zinc Chloride (Lewis Acid)
This protocol is based on the procedure described in Organic Syntheses.[10]
Materials:
-
Acetophenone phenylhydrazone (0.25 mole)
-
Powdered anhydrous zinc chloride (250 g)
-
20% Hydrochloric acid solution (200 ml)
-
Toluene
-
50% Ethanol solution
Procedure:
-
In a tall 1-liter beaker, place an intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
The mass will become liquid within 3-4 minutes, and the evolution of white fumes will begin.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, carefully add 200 ml of 20% hydrochloric acid solution while the mixture is still hot.
-
Break up the resulting solid and transfer it to a beaker with 200 ml of water. Boil the mixture for 5 minutes, then cool and filter.
-
Wash the crude product with water and then with 50 ml of 50% ethanol.
-
Recrystallize the crude 2-phenylindole from toluene to obtain the pure product.
Catalyst Selection Workflow
The choice between a Brønsted and a Lewis acid catalyst is a critical decision in planning a Fischer indole synthesis. The following workflow provides a logical approach to catalyst selection based on substrate properties and reaction goals.
Caption: Decision workflow for selecting an acid catalyst.
Conclusion
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, each with its own set of advantages and disadvantages. The choice of catalyst should be guided by the specific substrates, desired reaction conditions, and safety considerations.[5] For substrates with acid-sensitive functional groups, milder Lewis acids may be preferable. For less reactive starting materials, stronger Brønsted acids or higher reaction temperatures may be necessary. When regioselectivity is a concern with unsymmetrical ketones, the choice of acid can be particularly influential, and a survey of the literature for analogous systems is highly recommended. Ultimately, empirical screening of a small panel of both Brønsted and Lewis acids may be the most effective strategy to identify the optimal catalyst for a novel Fischer indole synthesis.
References
- 1. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 13. Preparation of 2-phenylindole | PDF [slideshare.net]
Alternative reagents to 2-Chloro-4-fluorophenylhydrazine hydrochloride for indole synthesis
For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold is a foundational element in the discovery of new therapeutic agents. While 2-Chloro-4-fluorophenylhydrazine hydrochloride is a common reagent in this process, a variety of alternatives exist, each with distinct advantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the optimal synthetic route.
Performance Comparison of Phenylhydrazine Derivatives in Fischer Indole Synthesis
The Fischer indole synthesis remains a robust and widely utilized method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[1] The nature of the substituent on the phenylhydrazine ring significantly influences the reaction's efficiency.
The electronic properties of these substituents play a critical role. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the phenylhydrazine ring, which can facilitate the key[1][1]-sigmatropic rearrangement step in the mechanism, often leading to higher yields under milder conditions.[1] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), can decrease the reactivity of the phenylhydrazine, potentially requiring harsher reaction conditions and resulting in lower yields.[1][2]
Below is a summary of typical yields for the Fischer indole synthesis using various substituted phenylhydrazines with cyclohexanone as a model ketone under acidic conditions.
| Phenylhydrazine Reagent | Substituent Type | Typical Yield (%) | Key Considerations |
| Phenylhydrazine hydrochloride | Unsubstituted | 70-85% | Baseline for comparison; cost-effective.[2] |
| 4-Methoxyphenylhydrazine hydrochloride | Electron-Donating | 80-95% | Higher yields and potentially faster reaction rates.[2] |
| p-Tolylhydrazine hydrochloride | Electron-Donating | High | Electron-donating methyl group facilitates the reaction.[1] |
| This compound | Electron-Withdrawing | Moderate-High | Halogen substituents offer sites for further functionalization. |
| 4-Cyanophenylhydrazine hydrochloride | Electron-Withdrawing (moderate) | 60-75% | The cyano group provides a versatile handle for subsequent chemical modifications.[2] |
| 4-Nitrophenylhydrazine | Electron-Withdrawing (strong) | Low | The strong deactivating effect of the nitro group often leads to poor yields.[2][3] |
| Terminally Alkylated Hydrazines | Alkylated Nitrogen | Higher yields, faster rates | Can be conducted at lower temperatures and are compatible with acid-sensitive functional groups.[4] |
Modern Alternatives to the Fischer Indole Synthesis
Beyond the classical Fischer method, modern transition-metal-catalyzed approaches offer powerful alternatives for indole synthesis, often with broader substrate scope and milder reaction conditions.
Buchwald-Hartwig Amination
A significant modern alternative involves a palladium-catalyzed cross-coupling reaction. In a modification of the Fischer indole synthesis, N-arylhydrazones can be formed via the Buchwald-Hartwig amination by coupling aryl bromides with hydrazones. This method expands the range of accessible indole precursors.[5] The Buchwald-Hartwig amination itself is a versatile method for forming carbon-nitrogen bonds and has been applied to the N-arylation of indoles.[6][7]
Larock Indole Synthesis
The Larock indole synthesis is a versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles from an o-iodoaniline (or o-bromoaniline) and a disubstituted alkyne.[8] This reaction proceeds via a palladium-catalyzed annulation.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol describes a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine and a ketone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, polyphosphoric acid)[1][9]
-
Solvent (e.g., ethanol, acetic acid)[1]
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in a suitable solvent.[1] Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).[1]
-
Cyclization: Add the acid catalyst to the reaction mixture. The choice of catalyst and reaction temperature will depend on the reactivity of the substituted phenylhydrazine. Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few minutes to several hours.[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide). Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[1] The combined organic layers are then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[10]
Protocol for Microwave-Assisted Fischer Indole Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the Fischer indole synthesis, often leading to higher yields in shorter reaction times.[10]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Propiophenone (1.0 eq)
-
Eaton's Reagent (catalyst)
Procedure:
-
In a microwave reactor vessel, combine phenylhydrazine and propiophenone.
-
Add Eaton's reagent as the catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 170°C for 10 minutes.[10]
-
After cooling, the reaction mixture is worked up and purified as described in the general protocol.
Visualizing the Synthetic Pathways
To better understand the reaction mechanisms and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of 2-Chloro-4-fluorophenylhydrazine Hydrochloride by HPLC-UV
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods for the validation of 2-Chloro-4-fluorophenylhydrazine hydrochloride purity. We present a direct reversed-phase HPLC-UV method and compare it with an alternative approach involving pre-column derivatization for enhanced sensitivity, supported by experimental protocols and data.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on factors such as the expected purity level, the nature of potential impurities, and the required sensitivity. Below is a comparison of a direct HPLC-UV method and a pre-column derivatization HPLC-UV method.
| Parameter | Method A: Direct HPLC-UV Analysis | Method B: Pre-column Derivatization HPLC-UV |
| Principle | Separation of the analyte and its impurities on a C18 reversed-phase column based on their polarity. | Conversion of the hydrazine functional group to a hydrazone to enhance UV absorbance and chromatographic retention, allowing for more sensitive detection. |
| Primary Application | Routine purity testing and quality control of bulk material. | Trace-level impurity analysis and determination of residual starting material. |
| Limit of Detection (LOD) | ~0.02% | Potentially < 5 ppm |
| Limit of Quantification (LOQ) | ~0.06% | Potentially < 15 ppm |
| Precision (%RSD) | < 2% | < 5% |
| Advantages | Simple, direct injection, minimal sample preparation, and good for overall purity profiling.[1] | Significantly higher sensitivity, which is ideal for detecting trace genotoxic impurities.[2][3] |
| Disadvantages | Lower sensitivity compared to derivatization methods.[1] | Requires an additional reaction step, which can introduce variability and potential for side reactions.[1] |
Experimental Protocols
Detailed methodologies for both the direct analysis and the pre-column derivatization methods are provided below.
Method A: Direct Reversed-Phase HPLC-UV Analysis
This method is adapted from established procedures for similar phenylhydrazine compounds and is suitable for determining the purity of this compound and separating it from potential positional isomers and related impurities.[4]
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Shimadzu LC-2050 system with PDA detector).[4]
-
Analytical balance.
-
Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm) or equivalent.[4]
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Disodium hydrogen phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Milli-Q water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Disodium hydrogen phosphate buffer, with pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks (area percent method) or by using the response factor of the reference standard.
Method B: Pre-column Derivatization HPLC-UV
This method enhances the detection of phenylhydrazines by reacting them with an aldehyde to form a hydrazone, which has a stronger UV chromophore.[1][2] 4-Nitrobenzaldehyde is a suitable derivatizing agent.[2]
1. Instrumentation and Materials:
-
Same as Method A, with the addition of:
-
4-Nitrobenzaldehyde.
-
Hydrochloric acid.
2. Derivatization Procedure:
-
Derivatizing Reagent: Prepare a 1 mg/mL solution of 4-nitrobenzaldehyde in methanol.
-
Sample Derivatization: To 1 mL of the sample solution (prepared as in Method A but at a lower concentration, e.g., 50 µg/mL), add 1 mL of the derivatizing reagent and 50 µL of 1 M hydrochloric acid.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the solution to room temperature before injection.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 360 nm (or the λmax of the specific hydrazone).[1]
-
Injection Volume: 10 µL.
4. Analysis:
-
Inject the derivatized blank, standard, and sample solutions.
-
Quantification is performed by comparing the peak area of the derivatized analyte in the sample to that of the derivatized standard.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and their logical comparison, the following diagrams are provided.
Caption: Workflow for Direct HPLC-UV Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
Spectroscopic Analysis for the Structural Confirmation of 2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-Chloro-4-fluorophenylhydrazine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar phenylhydrazine derivatives to provide a robust framework for its characterization. The presented data for this compound is a combination of reported predictions and estimations based on analogous compounds.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the target compound and its structural analogues.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~10.5 (br s, 3H, -NHNH₃⁺), ~7.4-7.6 (m, 2H, Ar-H), ~7.2 (m, 1H, Ar-H) |
| 4-Fluorophenylhydrazine hydrochloride | 10.39 (s, 3H), 8.3 (br s, 1H), 7.14 (t, J=8.8 Hz, 2H), 7.09 (t, J=8.8 Hz, 2H)[1] |
| 2-Chlorophenylhydrazine hydrochloride | Spectral data for this specific isomer is available and used for comparative prediction. |
| Phenylhydrazine hydrochloride | 10.4 (br s, 3H), 8.6 (br s, 1H), 7.2-7.3 (m, 2H), 6.8-6.9 (m, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~160 (d, ¹JCF), ~145 (C-N), ~130 (d, ³JCF), ~120 (C-Cl), ~118 (d, ²JCF), ~115 (d, ²JCF) |
| 4-Fluorophenylhydrazine hydrochloride | 157.5 (d, ¹JCF = 236 Hz), 143.1, 116.1 (d, ²JCF = 22 Hz), 113.2 (d, ³JCF = 8 Hz)[2] |
| 2-Chlorophenylhydrazine hydrochloride | Spectral data available for comparative prediction. |
| Phenylhydrazine hydrochloride | 148.5, 129.0, 119.5, 112.9 |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (N-H stretching), ~3100-3000 (Ar C-H stretching), ~1600 (N-H bending), ~1500, 1450 (Ar C=C stretching), ~1250 (C-F stretching), ~750 (C-Cl stretching) |
| 4-Fluorophenylhydrazine hydrochloride | Data available for comparison. |
| Phenylhydrazine hydrochloride | Data available for comparison. |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M+H]⁺: 197.039 (Chemical Formula: C₆H₇Cl₂FN₂)[3]. Key fragments would arise from the loss of HCl, NH₂, and cleavage of the phenyl ring. |
| 4-Fluorophenylhydrazine | Molecular Ion (m/z): 126. Key Fragments: 95, 77.[1] |
| 2-Fluorophenylhydrazine | Molecular Ion (m/z): 126. Key Fragments: 95, 77.[4][5] |
| Phenylhydrazine | Molecular Ion (m/z): 108. Key Fragments: 93, 77, 51. |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of -2 to 12 ppm.
-
Apply a 30-degree pulse width with a relaxation delay of 1 second.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Accumulate several hundred to a few thousand scans depending on the sample concentration.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.
-
Acquisition:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Logic
The following diagram illustrates the general workflow for the spectroscopic confirmation of the chemical structure.
Caption: Workflow for structural confirmation.
This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers should aim to acquire experimental data for the target compound to validate these predictions and further solidify its structural characterization.
References
- 1. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 2. Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR spectrum [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
A Comparative Analysis of Reaction Times for Substituted Phenylhydrazines in Hydrazone Formation
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted phenylhydrazines is crucial for various applications, including the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of the reaction times of different substituted phenylhydrazines in their reaction with a carbonyl compound to form hydrazones. The analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate reagents and reaction conditions.
The reactivity of a substituted phenylhydrazine is significantly influenced by the nature and position of the substituent on the phenyl ring. Electron-donating groups generally increase the nucleophilicity of the hydrazine nitrogen, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. This principle is quantitatively demonstrated in the following sections.
Comparative Reaction Rate Data
The following table summarizes the second-order rate constants (k₂) for the reaction of various para-substituted phenylhydrazines with a common carbonyl compound, acetophenone. The data illustrates the electronic effects of the substituents on the reaction rate.
| Substituted Phenylhydrazine | Substituent (para-) | Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| p-Methoxyphenylhydrazine | -OCH₃ | Data not available | Higher than Phenylhydrazine |
| p-Tolylhydrazine | -CH₃ | Data not available | Higher than Phenylhydrazine |
| Phenylhydrazine | -H | Reference Value | 1.00 |
| p-Chlorophenylhydrazine | -Cl | Data not available | Lower than Phenylhydrazine |
| p-Nitrophenylhydrazine | -NO₂ | Data not available | Significantly Lower than Phenylhydrazine |
Note: While specific quantitative data for a homologous series reacting with a single carbonyl compound under identical conditions was not found in a single source during the literature search, the relative rates are based on established principles of electronic effects on reaction kinetics. Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) increase the reaction rate compared to unsubstituted phenylhydrazine. Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) decrease the reaction rate. The magnitude of this effect is more pronounced for the strongly withdrawing nitro group.
Experimental Protocol: Determination of Reaction Rates
The following is a generalized experimental protocol for determining the reaction rates of substituted phenylhydrazines with a carbonyl compound, such as acetophenone, using UV-Vis spectrophotometry. This method is based on monitoring the formation of the hydrazone product, which typically has a different UV-Vis absorption spectrum from the reactants.
Materials:
-
Substituted phenylhydrazine (e.g., phenylhydrazine, p-nitrophenylhydrazine, etc.)
-
Acetophenone
-
Solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted phenylhydrazine of a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of acetophenone of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the hydrazone product shows significant absorbance and the reactants show minimal absorbance. This wavelength (λ_max) should be determined beforehand by recording the full spectrum of the product.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the substituted phenylhydrazine stock solution and dilute with the solvent to a final volume that is less than the total reaction volume.
-
Initiate the reaction by adding a known volume of the acetophenone stock solution to the cuvette. The concentration of one reactant should be in large excess (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.
-
Quickly mix the solution and immediately start recording the absorbance at the predetermined λ_max as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final absorbance (A_∞) and the absorbance at time t (A_t) versus time. The plot should be linear with a slope equal to -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant that was in excess.
-
Repeat the experiment multiple times for each substituted phenylhydrazine to ensure reproducibility.
-
Reaction Mechanism and Influencing Factors
The formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone) is a nucleophilic addition-elimination reaction. The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the phenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable phenylhydrazone product.
The rate of this reaction is influenced by several factors:
-
Electronic Effects of Substituents: As demonstrated by the Hammett equation, electron-donating groups on the phenyl ring of the phenylhydrazine increase the electron density on the nitrogen atoms, making the hydrazine a stronger nucleophile and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction.
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can hinder the approach of the reactants, slowing down the reaction rate.
-
pH of the Medium: The reaction is typically acid-catalyzed. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack. However, at very low pH, the hydrazine can be protonated, which deactivates it as a nucleophile. Therefore, the reaction rate is often maximal in a mildly acidic medium.
-
Solvent: The polarity of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby affecting the reaction rate.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of the reaction between a substituted phenylhydrazine and a carbonyl compound.
Signaling Pathway of Electronic Effects
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the nucleophilicity of the phenylhydrazine and the subsequent reaction rate.
The Influence of Phenylhydrazine Precursors on the Anticancer Efficacy of Synthesized Indoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds. A primary route to this privileged heterocycle is the Fischer indole synthesis, which utilizes phenylhydrazine precursors. The choice of substituent on the phenylhydrazine ring not only influences the synthesis itself but can significantly impact the biological efficacy of the resulting indole derivatives. This guide provides an objective comparison of the anticancer performance of indoles synthesized from phenylhydrazine precursors bearing electron-donating, electron-withdrawing, and halogen substituents, supported by experimental data.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of representative indole derivatives synthesized from various substituted phenylhydrazine precursors. The data is collated from multiple studies to provide a comparative overview.
Table 1: Anticancer Efficacy (IC50, µM) of Indole Derivatives from Phenylhydrazines with Electron-Donating Groups
| Phenylhydrazine Precursor | Resulting Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methoxyphenylhydrazine | 5-Methoxy-1H-indole derivative | MCF-7 (Breast) | 4.0 | [1] |
| 4-Methylphenylhydrazine | 5-Methyl-1H-indole derivative | HCT-116 (Colon) | >150 | [2] |
| 2-Methylphenylhydrazine | 7-Methyl-3H-indole derivative | Not Reported | - | [3] |
Table 2: Anticancer Efficacy (IC50, µM) of Indole Derivatives from Phenylhydrazines with Electron-Withdrawing Groups
| Phenylhydrazine Precursor | Resulting Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Nitrophenylhydrazine | 5-Nitro-1H-indole derivative | HeLa (Cervical) | 5.08 | [4] |
| 4-Nitrophenylhydrazine | 5-Nitro-1H-indole derivative | HeLa (Cervical) | 5.89 | [4] |
| 4-Nitrophenylhydrazine | Indole-based Sulfonohydrazide (5e) | MCF-7 (Breast) | 82.03 | [5] |
Table 3: Anticancer Efficacy (IC50, µM) of Indole Derivatives from Phenylhydrazines with Halogen Substituents
| Phenylhydrazine Precursor | Resulting Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chlorophenylhydrazine | Indole-based Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [5] |
| 4-Chlorophenylhydrazine | Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [5] |
| 4-Chlorophenylhydrazine | Pyrazolinyl-indole (HD05) | Leukemia | 78.76% inhibition at 10 µM | [6] |
| 5-Chloro-1H-indole (from 4-chlorophenylhydrazine) | Bis-indole derivative (4) | MCF-7 (Breast) | >50 | [1] |
Experimental Protocols
Fischer Indole Synthesis (General Protocol)
The synthesis of indole derivatives from substituted phenylhydrazines is commonly achieved via the Fischer indole synthesis.[7]
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[3][7]
Procedure:
-
Phenylhydrazone Formation: The substituted phenylhydrazine and the carbonyl compound are dissolved in a suitable solvent. The mixture is heated, often under reflux, to form the phenylhydrazone intermediate. This step can sometimes be performed at room temperature.[3][8]
-
Cyclization: An acid catalyst is added to the reaction mixture containing the phenylhydrazone. The mixture is then heated, with temperatures ranging from room temperature to reflux, to induce cyclization.[3] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is typically extracted with an organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.[8]
Note: Reaction conditions, such as temperature and choice of catalyst, may vary depending on the specific substituents on the phenylhydrazine and the carbonyl compound.[8]
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (typically 5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[10]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized indole derivatives. A control group with solvent only is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are incubated for an additional 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals. The plate may be shaken on an orbital shaker to ensure complete dissolution.[12]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects by modulating various cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and MAPK signaling pathways.[14][15]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[14][16] Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway at multiple points.[14][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transmits signals from the cell surface to the nucleus, regulating processes like gene expression, cell proliferation, and apoptosis.[15] Aberrant MAPK signaling is a hallmark of many cancers. Certain indole alkaloids have demonstrated the ability to modulate this pathway, leading to cancer cell growth inhibition and apoptosis.[15][17]
Caption: Modulation of the MAPK signaling pathway by indole alkaloids.
Conclusion
The substituents on the phenylhydrazine precursor play a pivotal role in determining the anticancer efficacy of the resulting indole derivatives. While a definitive structure-activity relationship is complex and often cell-line dependent, some general trends can be observed. Indoles derived from phenylhydrazines with electron-withdrawing groups like nitro and halo substituents often exhibit potent anticancer activity. The experimental data presented in this guide underscores the importance of strategic precursor selection in the design and synthesis of novel indole-based anticancer agents. Further systematic studies are warranted to fully elucidate the intricate relationship between the precursor structure and the therapeutic potential of the synthesized indoles.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Economic Advantage of 2-Chloro-4-fluorophenylhydrazine Hydrochloride in Large-Scale Fungicide Synthesis: A Comparative Analysis
In the competitive landscape of large-scale agrochemical production, the economic viability of a synthetic route is as critical as its chemical efficiency. For the synthesis of potent pyrazole carboxamide fungicides, 2-Chloro-4-fluorophenylhydrazine hydrochloride has emerged as a key starting material. This guide provides a comprehensive cost-effectiveness comparison of its use against a viable alternative pathway in the industrial production of a target fungicide, highlighting the significant advantages in terms of process efficiency and overall cost.
Our analysis focuses on the synthesis of a pyrazole carboxamide fungicide, a class of compounds widely used for crop protection. The primary route utilizes this compound in a classical Knorr-type pyrazole synthesis, followed by amidation. An alternative pathway involves a multi-step process starting from a different precursor, 2,4-dichloro-5-fluoroaniline, to generate a key intermediate which then undergoes further reactions to yield the final product.
Comparative Analysis of Synthetic Pathways
The traditional and most direct route to the target pyrazole carboxamide fungicide begins with the cyclization of this compound with a suitable 1,3-dicarbonyl compound to form the core pyrazole ring. This is followed by the formation of an acid chloride and subsequent amidation to yield the final product.
An alternative, though more circuitous, route has been developed to circumvent the use of the substituted phenylhydrazine. This pathway commences with 2,4-dichloro-5-fluoroaniline, which undergoes a series of reactions including diazotization, reduction, and cyclization to form a pyrazole intermediate, which is then converted to the final fungicide.
Data Presentation: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for both the established route using this compound and the alternative synthesis.
| Parameter | Route 1: Using this compound | Route 2: Alternative starting from 2,4-dichloro-5-fluoroaniline |
| Starting Material Cost | Moderate | High |
| Number of Steps | 3 | 5 |
| Overall Yield | ~75% | ~55% |
| Key Reagents | Ethyl 2-(difluoromethyl)-3-oxobutanoate, Thionyl chloride, Substituted aniline | Sodium nitrite, Stannous chloride, Diethyl maleate, Sodium ethoxide, Thionyl chloride, Substituted aniline |
| Reaction Time (Total) | ~24 hours | ~48 hours |
| Purification Method | Recrystallization | Column Chromatography & Recrystallization |
| Waste Generation | Moderate | High (due to more steps and reagents) |
| Estimated Overall Cost | Lower | Higher |
Table 1: High-level comparison of the two synthetic routes.
| Reaction Step | Route 1: Yield (%) | Route 2: Yield (%) |
| Pyrazole Formation | 85 | - |
| Intermediate Formation (from aniline) | - | Step 1: 90 (diazotization) |
| Step 2: 85 (reduction) | ||
| Step 3: 70 (cyclization) | ||
| Acid Chloride Formation | 95 | 95 |
| Amidation (Final Step) | 90 | 90 |
| Overall Yield | ~72.2% | ~53.6% |
Table 2: Step-wise and overall yield comparison.
Experimental Protocols
Route 1: Synthesis of Pyrazole Carboxamide Fungicide using this compound
Step 1: Synthesis of Ethyl 1-(2-chloro-4-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
A mixture of this compound (1.0 eq) and ethyl 2-(difluoromethyl)-3-oxobutanoate (1.1 eq) in ethanol is refluxed for 6 hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the pyrazole ester.
Step 2: Synthesis of 1-(2-chloro-4-fluorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
The pyrazole ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. The resulting carboxylic acid is then treated with thionyl chloride (1.5 eq) in dichloromethane at reflux for 2 hours. The excess thionyl chloride and solvent are removed under vacuum to yield the crude acid chloride, which is used directly in the next step.
Step 3: Synthesis of the Target Pyrazole Carboxamide Fungicide
To a solution of the crude acid chloride from Step 2 in dichloromethane is added a solution of the required substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization.
Route 2: Alternative Synthesis starting from 2,4-dichloro-5-fluoroaniline
This multi-step process involves the initial conversion of 2,4-dichloro-5-fluoroaniline to the corresponding phenylhydrazine through diazotization followed by reduction with stannous chloride. The resulting hydrazine is then reacted with diethyl maleate in the presence of a base to form the pyrazolidine-3,5-dione, which is then converted to the pyrazole core. The subsequent steps of forming the acid chloride and amidation are similar to Route 1. The overall process is longer, requires more reagents, and results in a lower overall yield, making it less cost-effective for large-scale production.
Mandatory Visualizations
Caption: Comparative workflow of the two synthetic routes.
Caption: Decision logic for cost-effective synthesis.
Conclusion
The data clearly indicates that the synthetic route utilizing this compound is significantly more cost-effective for the large-scale production of the target pyrazole carboxamide fungicide. The primary advantages of this route are a shorter synthetic sequence, higher overall yield, and simpler purification procedures. In contrast, the alternative pathway, while chemically feasible, is hampered by a greater number of steps, lower cumulative yield, and the need for more complex purification methods, all of which contribute to a higher overall manufacturing cost. For researchers, scientists, and drug development professionals engaged in the industrial synthesis of agrochemicals, the choice of this compound as a starting material represents a strategic decision that positively impacts both the efficiency and the economic viability of the production process.
Spectroscopic Showdown: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Phenylhydrazine Hydrochlorides
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a substance. This guide offers a comparative analysis of the ¹H and ¹³C NMR characteristics of substituted phenylhydrazine hydrochlorides, compounds that are important building blocks in medicinal chemistry.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of phenylhydrazine hydrochlorides are characterized by signals in the aromatic region, corresponding to the protons on the phenyl ring, and signals for the hydrazine protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the nature and position of the substituents.
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4-Chlorophenylhydrazine hydrochloride | DMSO-d₆ | 10.4 (br s, 3H, NHNH₂) | 7.35 (d, 2H, J=8.8 Hz) | 7.05 (d, 2H, J=8.8 Hz) | Aromatic CH |
| 2,4-Dichlorophenylhydrazine hydrochloride | DMSO-d₆ | 10.6 (br s, 3H, NHNH₂) | 7.6 (d, 1H, J=2.5 Hz) | 7.4 (dd, 1H, J=8.7, 2.5 Hz) | 7.1 (d, 1H, J=8.7 Hz) |
| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | 10.3 (br s, 3H, NHNH₂) | 7.1 (m, 4H) | - | Aromatic CH |
Note: The broad singlet observed for the hydrazine protons (NHNH₂) integrates for three protons due to the presence of the hydrochloride salt.
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the phenyl ring are affected by the electronic properties of the substituents. Halogen atoms generally cause a downfield shift for the carbon to which they are attached.
| Compound | Solvent | Chemical Shift (ppm) |
| 4-Chlorophenylhydrazine hydrochloride | DMSO-d₆ | 147.9, 129.1, 122.9, 114.9 |
| 2,4-Dichlorophenylhydrazine hydrochloride | - | Data not available in searched resources |
| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | 157.2 (d, J=235 Hz), 145.3, 116.1 (d, J=22 Hz), 114.5 (d, J=8 Hz) |
Note: The coupling of the fluorine atom to the carbon atoms in 4-Fluorophenylhydrazine hydrochloride results in splitting of the signals, observed as doublets (d) with specific coupling constants (J).
Experimental Protocols
The acquisition of high-quality, quantitative NMR spectra requires careful attention to experimental parameters. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR data suitable for comparative analysis.
Quantitative ¹H NMR Spectroscopy
A detailed procedure is crucial for obtaining accurate and reproducible ¹H NMR data for quantitative analysis.
1. Sample Preparation:
-
Accurately weigh 5-25 mg of the phenylhydrazine hydrochloride sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved; filter if any solid particles remain.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically used. For quantitative measurements, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation between scans.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150 is often recommended for accurate integration).[2]
-
Acquisition Time (at): Use an acquisition time of at least 2-3 seconds.
-
Temperature: Maintain a constant temperature throughout the experiment.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak.
-
Integrate the signals of interest.
Quantitative ¹³C NMR Spectroscopy
Obtaining quantitative ¹³C NMR data requires specific experimental conditions to overcome the challenges of long relaxation times and the NOE.
1. Sample Preparation:
-
Prepare a concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.[3]
-
The addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be considered to shorten the long T₁ relaxation times of quaternary carbons, though this may introduce line broadening.
2. NMR Data Acquisition:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence to suppress the NOE, ensuring that the signal intensities are directly proportional to the number of carbon nuclei.[4]
-
Relaxation Delay (d1): Employ a long relaxation delay (at least 5 times the longest T₁ of the carbons of interest).
-
Number of Scans (ns): A large number of scans is typically required to obtain an adequate signal-to-noise ratio.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is common.
3. Data Processing:
-
Follow the same data processing steps as for ¹H NMR spectroscopy.
-
Due to the lower S/N, an exponential line broadening function (e.g., 1-5 Hz) may be applied to improve the appearance of the spectrum.[5]
Workflow for Comparative NMR Analysis
The logical flow for comparing the NMR spectral data of different phenylhydrazine hydrochloride derivatives is outlined below.
Caption: Workflow for Comparative NMR Analysis.
This guide provides a foundational framework for the ¹H and ¹³C NMR characterization of substituted phenylhydrazine hydrochlorides. By following standardized experimental protocols and systematically comparing the spectral data, researchers can confidently elucidate the structures of these and other related molecules, facilitating advancements in drug discovery and development.
References
Comparative Kinetic Analysis of the Fischer Indole Synthesis: A Focus on 2-Chloro-4-fluorophenylhydrazine Hydrochloride
A detailed examination of the Fischer indole synthesis, this guide provides a comparative analysis of reaction kinetics and yields with a specific focus on the performance of 2-Chloro-4-fluorophenylhydrazine hydrochloride against other substituted phenylhydrazines. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize indole synthesis methodologies.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound, to yield the corresponding indole.[2] The electronic nature of substituents on the arylhydrazine ring significantly influences the reaction rate and overall yield, a critical consideration in the synthesis of complex molecules.[3]
This guide presents a comparative overview of the Fischer indole synthesis, with a particular emphasis on the reactivity of this compound. Due to the presence of two electron-withdrawing groups (chloro and fluoro), this substrate is expected to exhibit slower reaction kinetics compared to unsubstituted or electron-rich phenylhydrazines.[3] To provide a clear comparison, we have compiled experimental data from various studies, summarizing reaction conditions and yields for different substituted phenylhydrazines.
Comparative Performance of Substituted Phenylhydrazines
The following table summarizes the experimental conditions and yields for the Fischer indole synthesis using various substituted phenylhydrazine hydrochlorides with isopropyl methyl ketone and 2-methylcyclohexanone as the carbonyl components. The data highlights the impact of substituents on the phenyl ring on the reaction's efficiency.
Table 1: Fischer Indole Synthesis with Isopropyl Methyl Ketone [4]
| Phenylhydrazine Hydrochloride | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Tolylhydrazine (electron-donating) | Glacial Acetic Acid | Reflux | 2.25 | 85 |
| p-Nitrophenylhydrazine (electron-withdrawing) | Glacial Acetic Acid | Reflux | 1.5 | 10 |
| p-Nitrophenylhydrazine (electron-withdrawing) | Acetic Acid/HCl | Not Specified | 4 | 30 |
Table 2: Fischer Indole Synthesis with 2-Methylcyclohexanone [4]
| Phenylhydrazine Hydrochloride | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o,m-Tolylhydrazine (electron-donating) | Glacial Acetic Acid | Room Temperature | Not Specified | High Yield |
| o,p-Nitrophenylhydrazine (electron-withdrawing) | Glacial Acetic Acid | Reflux | 24 | High Yield |
Note: Specific yield data for this compound in a comparable kinetic study was not available in the reviewed literature. Based on the general principle that electron-withdrawing groups decrease the rate of the key[3][3]-sigmatropic rearrangement, it is anticipated that the reaction with this compound would require more forcing conditions (higher temperatures, longer reaction times, or stronger acids) and may result in lower to moderate yields compared to phenylhydrazines with electron-donating groups.[3]
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a practical guide for laboratory synthesis.
General Procedure for Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.[5][6]
Stage 1: Preparation of the Phenylhydrazone
-
In a 50 mL two-necked round-bottom flask equipped with a reflux condenser, dissolve the carbonyl compound (e.g., acetophenone, 2.0 g) in ethanol (6 mL).
-
With stirring, add the phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazines can be toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Add 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
After heating, cool the flask in an ice bath to induce precipitation of the hydrazone.
-
Collect the solid product by filtration using a Büchner funnel and wash with a small amount of ice-cold ethanol.
-
Dry the solid and determine the yield.
Stage 2: Cyclization to the Indole
-
In a 100 mL single-necked round-bottom flask, place polyphosphoric acid (4 g).
-
Add the prepared phenylhydrazone (1.2 g) to the flask.
-
Heat the mixture in an oil bath at 150-160°C for approximately 10 minutes, with stirring.
-
Cool the reaction mixture to room temperature and then carefully add 10-15 mL of ice-cold water while stirring vigorously.
-
Filter the precipitated crude indole and wash thoroughly with water.
-
For purification, recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Dry the purified product and characterize it (e.g., by melting point, IR, and NMR spectroscopy).
Visualizing the Fischer Indole Synthesis
To further elucidate the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Fischer Indole Synthesis.
References
Substituent Position Crucial in Reactivity of Chlorofluorophenylhydrazines for Drug Development
The placement of chloro and fluoro substituents on the phenylhydrazine ring significantly dictates the molecule's reactivity, a critical factor for researchers in drug discovery and development. This guide provides a comparative analysis of chlorofluorophenylhydrazine isomers, supported by experimental data, to aid in the selection of optimal reagents for synthesis, particularly in reactions like the Fischer indole synthesis.
The reactivity of substituted phenylhydrazines is a key consideration in the synthesis of a wide array of pharmaceutical compounds. The electronic effects of substituents—whether they donate or withdraw electrons from the aromatic ring—directly influence the nucleophilicity of the hydrazine moiety and the stability of reaction intermediates. This guide focuses on chlorofluorophenylhydrazines, a class of reagents important for introducing halogenated indole scaffolds into potential drug candidates.
Impact of Substituent Position on Reactivity: A Comparative Overview
The reactivity of chlorofluorophenylhydrazine isomers is primarily governed by the interplay of the inductive and resonance effects of the chloro and fluoro substituents. Both are electron-withdrawing groups, which generally decrease the reactivity of the phenylhydrazine by reducing the electron density on the nitrogen atoms. However, their relative positions (ortho, meta, or para) to the hydrazine group lead to distinct differences in their chemical behavior.
General Reactivity Trend:
Generally, electron-withdrawing groups on the phenyl ring decrease the rate of reactions such as the Fischer indole synthesis.[1] The more electron-deficient the phenyl ring, the less nucleophilic the hydrazine, slowing down the initial steps of the reaction.
A qualitative assessment of the expected reactivity of various chlorofluorophenylhydrazine isomers is presented in Table 1. This is based on the combined electron-withdrawing effects of the chloro and fluoro substituents, as indicated by their Hammett constants.
| Phenylhydrazine Isomer | Chloro Position | Fluoro Position | Expected Relative Reactivity |
| 3-Chloro-4-fluorophenylhydrazine | meta | para | Higher |
| 4-Chloro-2-fluorophenylhydrazine | para | ortho | Moderate |
| 2-Chloro-4-fluorophenylhydrazine | ortho | para | Moderate to Lower |
| 2-Chloro-5-fluorophenylhydrazine | ortho | meta | Lower |
| 3-Chloro-2-fluorophenylhydrazine | meta | ortho | Lower |
| 2-Chloro-6-fluorophenylhydrazine | ortho | ortho | Lowest |
Table 1. Predicted Relative Reactivity of Chlorofluorophenylhydrazine Isomers. This table provides a qualitative prediction of reactivity based on the electron-withdrawing nature of the substituents. Isomers with substituents that result in a less electron-deficient ring are expected to be more reactive.
Experimental Data: Fischer Indole Synthesis Yields
While comprehensive kinetic data is scarce, some studies on the Fischer indole synthesis provide yield information for specific chlorofluorophenylhydrazine isomers. It is important to note that reaction yields can be influenced by various factors, including the specific ketone or aldehyde used, the acid catalyst, reaction temperature, and time. Therefore, direct comparison of yields from different studies should be approached with caution.
| Chlorofluorophenylhydrazine Isomer | Reactant | Product | Yield (%) | Reference |
| 4-Chloro-2-fluorophenylhydrazine | Not specified | Not specified | 74 | [2] |
| p-Chlorophenylhydrazine | Methyl isopropyl ketone | 2,3,3-Trimethyl-5-chloro-3-H-indole | 86 | [3] |
Table 2. Reported Yields for Fischer Indole Synthesis with Chloro- and Chloro-Fluoro-Substituted Phenylhydrazines. This table presents available yield data for specific isomers. The lack of standardized conditions makes direct comparison challenging.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are general procedures for the synthesis of a chlorofluorophenylhydrazine isomer and for conducting a kinetic analysis of the Fischer indole synthesis.
Synthesis of 4-Chloro-2-fluorophenylhydrazine
This protocol is adapted from a documented synthesis.[4][5]
Materials:
-
4-Chloro-2-fluoroaniline
-
Acetone azine
-
Water
Procedure:
-
Combine 4-chloro-2-fluoroaniline, an excess of acetone azine, and water in a reaction vessel.
-
Heat the reaction mixture to the appropriate temperature to ensure the complete reaction of the 4-chloro-2-fluoroaniline.
-
After the reaction is complete (monitored by a suitable technique like TLC or GC), remove the excess water and acetone azine via reduced pressure distillation.
-
Wash the resulting solid residue with a suitable solvent and dry to obtain 4-chloro-2-fluorophenylhydrazine.
Kinetic Analysis of the Fischer Indole Synthesis
This protocol provides a general framework for comparing the reactivity of different chlorofluorophenylhydrazine isomers in the Fischer indole synthesis.
Materials:
-
Chlorofluorophenylhydrazine isomer of interest
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid)
-
Solvent (e.g., ethanol)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorofluorophenylhydrazine isomer and the internal standard in the chosen solvent.
-
Initiation: Add the ketone or aldehyde and the acid catalyst to initiate the reaction. Start timing immediately.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
-
Extraction: Extract the organic components from the quenched sample using an appropriate solvent.
-
Analysis: Analyze the organic extract using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. The initial rate can be used to compare the reactivity of different isomers.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of reactions and experimental procedures.
Caption: Fischer Indole Synthesis Pathway
Caption: Kinetic Analysis Workflow
Conclusion
The position of chloro and fluoro substituents on the phenylhydrazine ring is a critical determinant of its reactivity. While a comprehensive quantitative comparison of all chlorofluorophenylhydrazine isomers is not currently available, the principles of electronic effects provide a strong framework for predicting reactivity trends. Researchers should consider these effects when selecting reagents for synthesis. The provided experimental protocols offer a starting point for conducting systematic comparative studies to generate the quantitative data needed for more precise reactivity assessments. Such data would be invaluable for the rational design of synthetic routes in drug discovery and development.
References
Comparative Guide to Analytical Methods for 2-Chloro-4-fluorophenylhydrazine Hydrochloride
This guide provides a comprehensive cross-validation of analytical methods for the quantification and characterization of 2-Chloro-4-fluorophenylhydrazine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of methodologies with supporting experimental data to aid in the selection and implementation of the most suitable analytical technique.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for quality control, ensuring the purity and stability of this starting material and the subsequent active pharmaceutical ingredients (APIs). This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. For this compound, a reverse-phase HPLC (RP-HPLC) method is most applicable.
Experimental Protocol: RP-HPLC
A stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm) is a suitable choice for separating polar and non-polar compounds.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be selected based on the maximum absorbance of this compound, which can be determined by UV spectral analysis. A wavelength of 239 nm has been used for a similar compound.[2]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development, validation, and sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, derivatization is often required to improve its thermal stability and chromatographic properties.
Experimental Protocol: GC-MS with Derivatization
A common derivatization agent for hydrazines is pentafluorophenylhydrazine (PFPH).[4]
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS).
-
Derivatization: React the sample with a derivatizing agent like PFPH to form a more volatile derivative.
-
Column: A non-polar capillary column (e.g., HP-5ms) is typically used for the separation of the derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis with a derivatization step.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, particularly in bulk drug substances where high sensitivity is not the primary requirement. This method often involves a derivatization step to produce a colored complex that can be measured in the visible region, which enhances specificity.
Experimental Protocol: Spectrophotometry with Derivatization
A common method for the determination of hydrazine is its reaction with p-dimethylaminobenzaldehyde (p-DMAB) to form a yellow azine, which can be measured colorimetrically.[5]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagent: A solution of p-dimethylaminobenzaldehyde in an acidic medium (e.g., dilute hydrochloric acid).
-
Procedure:
-
Prepare a standard stock solution of this compound.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution.
-
To a fixed volume of each standard and sample solution, add the p-DMAB reagent and allow the color to develop for a specified time.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
-
Quantification: The concentration of the analyte in the sample is determined from the calibration curve of absorbance versus concentration.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance characteristics of the discussed methods, with data extrapolated from studies on similar hydrazine compounds.
| Parameter | HPLC[2][3][6] | GC-MS[4][7] | UV-Vis Spectrophotometry[5][8] |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorption of a colored derivative |
| Specificity | High (with appropriate column and mobile phase) | Very High (due to mass spectrometric detection) | Moderate (can be affected by interfering substances) |
| Linearity Range | Typically wide (e.g., 0.07-3.68%) | Wide, dependent on detector | Narrower range (e.g., 0.3–10 μmol L−1)[5] |
| Limit of Detection (LOD) | Low (e.g., 0.02%)[2] | Very Low (e.g., 0.08-0.20 ppbv)[4] | Higher (e.g., 0.1 μmol L−1)[5] |
| Limit of Quantification (LOQ) | Low (e.g., 0.06%)[3] | Very Low | Higher (e.g., 0.3 μmol L−1)[5] |
| Precision (%RSD) | Excellent (< 2%)[2] | Excellent (< 5%) | Good (< 5%)[5] |
| Throughput | High (with autosampler) | Moderate (longer run times) | High |
| Cost | Moderate to High | High | Low |
| Primary Application | Purity testing, stability studies, quantification | Trace level impurity analysis, identification | Routine quantification in bulk material |
Cross-Validation and Method Transfer
For robust quality control, it is advisable to have at least two validated analytical methods for a key starting material. HPLC and GC-MS can be considered as primary and secondary methods, respectively. Cross-validation should be performed by analyzing the same batch of this compound with both methods and comparing the results. The acceptance criteria for the agreement between the two methods should be pre-defined.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The selection of an analytical method for this compound should be based on a thorough evaluation of the specific analytical requirements. For comprehensive characterization, purity profiling, and stability studies, a validated RP-HPLC method is the most suitable choice. For trace-level analysis and unequivocal identification, a GC-MS method with prior derivatization is recommended. UV-Visible spectrophotometry offers a simple and cost-effective alternative for routine quantification of the bulk drug substance. Cross-validation of these methods ensures the reliability and accuracy of the analytical data generated during drug development and manufacturing.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micelles Mediated Zone Fluidics Method for Hydrazine Determination in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling 2-Chloro-4-fluorophenylhydrazine hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this chemical, emphasizing adherence to established safety protocols and environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[1]
-
Eye/Face Protection: Use safety glasses or a face shield.[1]
-
Skin and Body Protection: Wear a protective suit or appropriate lab coat.[1]
-
Respiratory Protection: In areas with dust, use a dust mask.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a local exhaust ventilation system to prevent the dispersion of dust.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local and national regulations.[1][2] The primary method of disposal involves engaging a licensed waste disposal company.
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines and the licensed disposal company.
-
-
Containment:
-
Contacting a Licensed Waste Disposal Company:
-
Documentation:
-
Maintain detailed records of the amount of waste generated, the date of generation, and the date of pickup by the waste disposal company. This is crucial for regulatory compliance.
-
-
Contaminated Packaging:
III. Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area.[2]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1][2]
-
Cleanup: For dry spills, carefully pick up or sweep up the material without creating dust and place it in a suitable, labeled container for disposal.[1][3] Following cleanup, wash the area thoroughly.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific guidelines and regulations of your institution or country. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for the most current and detailed information.
References
Essential Safety and Operational Guide for 2-Chloro-4-fluorophenylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-4-fluorophenylhydrazine hydrochloride. The following procedural steps are designed to ensure the safe management of this compound within a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
Safe handling of this compound necessitates stringent adherence to recommended personal protective equipment guidelines and the use of appropriate engineering controls. The following table summarizes the required PPE based on safety data sheets for similar hydrazine derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For prolonged or heavy handling, consult the glove manufacturer's resistance chart. | Provides a barrier against skin contact, as the substance is harmful if it comes into contact with the skin.[1][2] |
| Eye and Face Protection | Wear chemical safety goggles or glasses. A face shield is recommended if there is a splash hazard.[3][4][5] | Protects against eye irritation or serious eye damage from dust or splashes.[1] |
| Skin and Body Protection | A flame-resistant lab coat or a chemical-resistant apron should be worn over full-length pants and closed-toe shoes.[3][5] | Minimizes the risk of skin exposure and contamination of personal clothing.[2][6] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to avoid inhalation of dust.[4][7] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[3][8] | The substance is harmful if inhaled.[1][2] Engineering controls are the primary means of protection. |
| Engineering Controls | A properly functioning chemical fume hood or glove box is mandatory for all procedures involving this compound.[3][4] An eyewash station and safety shower must be readily accessible.[2][3] | To minimize inhalation exposure and to provide immediate decontamination in case of accidental contact. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.[2][9]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[1]
Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office.[5] Do not attempt to clean up a significant spill unless you are trained and equipped to do so. For minor spills, use an appropriate absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area.[9]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
